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  • Product: rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione
  • CAS: 24690-44-6

Core Science & Biosynthesis

Foundational

rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione: Synthesis Mechanisms and Pathways

Executive Summary The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly referred to as Erythritol bis(carbonate) (EBC) , Erythritol dicarbonate (EDC) , or Butadiene dicarbonate (BDC) , is a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly referred to as Erythritol bis(carbonate) (EBC) , Erythritol dicarbonate (EDC) , or Butadiene dicarbonate (BDC) , is a highly reactive difunctional cyclic carbonate. In the rapidly evolving field of sustainable polymer chemistry, EDC serves as a critical monomer for the synthesis of Non-Isocyanate Polyurethanes (NIPUs)—specifically Polyhydroxyurethanes (PHUs). By enabling catalyst-free aminolysis at room temperature or in melt-phase conditions, EDC allows researchers and drug development professionals to engineer biocompatible, isocyanate-free matrices for advanced drug delivery and biomedical devices.

This whitepaper provides an in-depth technical analysis of EDC synthesis pathways, mechanistic causality, and validated experimental protocols.

Molecular Grounding & Chemical Significance

Structurally, EDC is the meso diastereomer derived from erythritol. Its molecular architecture features two adjacent five-membered cyclic carbonate rings.

The Causality of High Reactivity: Standard five-membered cyclic carbonates (e.g., propylene carbonate) exhibit relatively low reactivity toward amines, often requiring aggressive catalysts or high temperatures. However, in EDC, the strong electron-withdrawing inductive effect of one cyclic carbonate ring significantly increases the electrophilicity of the adjacent ring's carbonyl carbon. This inductive activation lowers the activation energy for nucleophilic attack by primary amines, enabling spontaneous, catalyst-free polymerization[1]. This unique reactivity is what makes EDC an unparalleled building block for sustainable PHU thermoplastics and elastomers[2].

Synthesis Pathways & Mechanistic Causality

There are two primary synthetic routes to obtain high-purity EDC: the transcarbonation of bio-based polyols and the chemical fixation of carbon dioxide.

Pathway A: Transcarbonation of meso-Erythritol

Historically, EDC was synthesized by reacting meso-erythritol with diphenyl carbonate (DPC) using zinc acetate as a catalyst. While effective, this route produced phenol as a toxic byproduct and required dimethyl sulfoxide (DMSO) as a solvent[3].

The Sustainable Standard: Modern methodologies utilize Dimethyl Carbonate (DMC) catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) .

  • Mechanistic Action: TBD acts as a bifunctional guanidine-based organocatalyst. It simultaneously hydrogen-bonds to the hydroxyl protons of erythritol (increasing their nucleophilicity) and activates the carbonyl carbon of DMC.

  • Thermodynamic Driver: The reaction produces methanol as a byproduct. By conducting the reaction under reduced pressure, methanol is continuously distilled out of the system. According to Le Chatelier's principle, this drives the thermodynamic equilibrium exclusively toward the cyclic bis-carbonate[4].

Pathway B: Epoxidation & CO₂ Fixation of Butadiene

An alternative, highly atom-efficient route involves the epoxidation of bioethanol-derived butadiene to form 2,2'-bioxirane, followed by the catalytic insertion of CO₂[3].

  • Mechanistic Action: Using Tetrabutylammonium bromide (TBAB) as a catalyst under high pressure (30 bar), the bromide anion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. The resulting alkoxide intermediate attacks the electrophilic carbon of the dissolved CO₂, forming a linear carbonate intermediate that subsequently undergoes ring closure, ejecting the bromide catalyst to yield EDC[5].

G Erythritol meso-Erythritol EDC rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (EDC / BDC) Erythritol->EDC TBD Catalyst Transcarbonation DMC Dimethyl Carbonate (DMC) DMC->EDC Solvent & Reagent Butadiene Bio-based Butadiene Bioxirane 2,2'-Bioxirane Butadiene->Bioxirane Epoxidation Bioxirane->EDC TBAB Catalyst CO2 Fixation CO2 Carbon Dioxide (CO2) CO2->EDC 30 bar, 120°C

Fig 1: Dual synthetic pathways to EDC via transcarbonation and CO2 fixation.

Comparative Analysis of Synthesis Routes

To guide experimental design, the following table summarizes the quantitative metrics of the established synthesis routes based on peer-reviewed benchmarks[4],[3].

Synthesis RouteReagentsCatalystReaction ConditionsYieldPurityEnvironmental Impact
Transcarbonation (Traditional) meso-Erythritol, DPCZn(OAc)₂120 °C, 30 mbar, 19 h80–90%>99%High (Phenol byproduct, DMSO solvent)
Transcarbonation (Sustainable) meso-Erythritol, DMCTBD (5 mol%)75 °C, Reduced Pressure, 16 h~90%>99%Low (DMC as solvent/reagent, recyclable)
CO₂ Fixation 2,2'-Bioxirane, CO₂TBAB (0.5 mol%)120 °C, 30 bar, 6 h90%>99%Very Low (Greenhouse gas utilization)

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating; successful execution is confirmed by the physical state changes inherent to the mechanisms.

Protocol 1: Sustainable TBD-Catalyzed Synthesis via DMC

Adapted from the sustainable methodology by[4].

  • Reagent Loading: In a 100 mL round-bottom flask, disperse 2.0 g (16.4 mmol) of meso-erythritol and 114 mg (0.820 mmol, 5 mol%) of TBD in 40 mL of Dimethyl Carbonate (DMC).

    • Causality: DMC is used in vast excess as it functions as both the carbonyl source and the reaction solvent, eliminating the need for toxic aprotic solvents.

  • Reaction Execution: Attach the flask to a rotary evaporator. Heat the dispersion to 75 °C. Apply a carefully controlled reduced pressure (approx. 300–400 mbar) to allow the continuous distillation of the methanol byproduct without boiling off the DMC.

    • Validation Check: The initial heterogeneous dispersion will transition into a clear, homogeneous solution as the erythritol reacts and dissolves.

  • Isolation: After 16 hours, cool the mixture to room temperature. The rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione will spontaneously crystallize due to its low solubility in cold DMC.

  • Filtration & Recycling: Isolate the pure EBC crystals via vacuum filtration. The mother liquor (containing unreacted DMC and the TBD catalyst) can be directly recycled for up to 8 subsequent reaction cycles without loss of catalytic activity[6].

Protocol 2: CO₂ Fixation via 2,2'-Bioxirane

Adapted from the CO₂ fixation methodology by [3].

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add 312 mg (0.96 mmol, 0.50 mol%) of Tetrabutylammonium bromide (TBAB). Flush the reactor thoroughly with CO₂ gas to purge atmospheric moisture and oxygen.

  • Reagent Addition: Under a continuous CO₂ counter-flow, inject 15 mL (16.7 g, 0.194 mol) of 2,2'-bioxirane.

  • Pressurization & Heating: Seal the autoclave and pressurize with CO₂ to 30 bar. Heat the reactor to 120 °C and maintain stirring for 6 hours.

    • Causality: The high pressure is required to force CO₂ into the liquid phase, ensuring the rate of CO₂ insertion outpaces the thermal degradation or homopolymerization of the highly reactive bioxirane.

  • Purification: Vent the reactor slowly after cooling. Dissolve the resulting solid mass in boiling acetone and recrystallize. Dry overnight under vacuum to yield a colorless powder (Melting point: 169 °C)[3].

Downstream Application: Aminolysis for NIPUs

The primary commercial and research value of EDC lies in its aminolysis to form Polyhydroxyurethanes (PHUs). When EDC is reacted with aliphatic diamines (e.g., 1,6-hexamethylenediamine or isophorone diamine), the primary amine nucleophilically attacks the carbonyl carbon of the cyclic carbonate[7].

Unlike traditional isocyanate chemistry, which is highly sensitive to moisture and highly toxic, this ring-opening polyaddition generates a stable urethane linkage alongside a pendant hydroxyl group (either primary or secondary, depending on the cleavage site). These pendant hydroxyl groups form an extensive network of intra- and intermolecular hydrogen bonds, significantly enhancing the tensile strength, thermal stability, and chemical resistance of the resulting polymer matrix[1],[8].

G EDC Erythritol Dicarbonate (EDC) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) EDC->Intermediate Amine attacks carbonyl C Diamine Aliphatic Diamine (e.g., HMDA) Diamine->Intermediate Room Temp / Melt Phase PHU Polyhydroxyurethane (PHU) with Pendant OH Groups Intermediate->PHU Ring Opening Urethane Bond Formation

Fig 2: Aminolysis mechanism of EDC forming polyhydroxyurethanes (PHUs).

References

  • Facile and Sustainable Synthesis of Erythritol bis(carbonate), a Valuable Monomer for Non-Isocyanate Polyurethanes (NIPUs) Source: Scientific Reports, 9, 9858 (2019). Nature Publishing Group. URL:[Link]

  • Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers Source: Macromolecules, 50, 6, 2296–2303 (2017). American Chemical Society. URL:[Link]

Sources

Exploratory

Comprehensive NMR Characterization and Methodological Guide for rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

Executive Summary The transition toward sustainable, isocyanate-free polymer chemistry has elevated the importance of bio-based cyclic carbonates. Among these, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione —commonly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, isocyanate-free polymer chemistry has elevated the importance of bio-based cyclic carbonates. Among these, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione —commonly referred to as meso-erythritol dicarbonate (EDC) or butadiene dicarbonate (BDC)—stands out as a highly reactive, difunctional monomer [1]. It is a critical intermediate in the synthesis of Non-Isocyanate Polyurethanes (NIPUs). Because the thermomechanical properties of NIPUs depend entirely on the stoichiometric precision and purity of the monomers, rigorous structural validation of EDC is non-negotiable.

As an application scientist, I approach monomer characterization not merely as a confirmation of identity, but as a diagnostic tool for reaction efficiency. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR characterization of EDC, explaining the physical causality behind its spectral signatures and detailing a self-validating experimental protocol for its synthesis and analysis.

Structural and Stereochemical Context

To interpret the NMR spectra of EDC, one must first understand its stereochemistry. The designated stereodescriptor rel-(4R,4'S) indicates the meso diastereomer, derived directly from the carbonation of meso-erythritol.

The molecule consists of two 1,3-dioxolan-2-one (cyclic carbonate) rings linked at the C4 position. Because it is the meso form, the molecule possesses an internal plane of symmetry (or a center of inversion, depending on the adopted conformation). This symmetry is mechanistically crucial: it renders the two cyclic carbonate rings magnetically equivalent . If the carbonation process induced epimerization (yielding a racemic mixture of (4R,4'R) and (4S,4'S)), the NMR spectrum would exhibit a doubling of signals. The presence of a single set of peaks is the definitive proof that the stereochemical integrity of the starting material was preserved during synthesis [1].

¹H and ¹³C NMR Chemical Shift Assignments

The quantitative NMR data for EDC is summarized in the tables below. The spectra are acquired in DMSO-d₆, a choice driven by causality: EDC is highly polar and crystalline (melting point ~169 °C). Non-polar solvents like CDCl₃ fail to fully solvate the rigid cyclic network, whereas DMSO-d₆ disrupts any intermolecular forces and provides sharp, highly resolved multiplets.

Table 1: ¹H NMR Data (299.87 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
4.35–4.45 Multiplet (m)2HC5-Hₐ, C5'-HₐDiastereotopic pseudo-axial proton: The 5-membered cyclic carbonate ring restricts free rotation. This locks one methylene proton into a distinct spatial environment relative to the C4 linkage.
4.58–4.68 Multiplet (m)2HC5-H_b, C5'-H_bDiastereotopic pseudo-equatorial proton: Deshielded relative to Hₐ due to the rigid geometry of the dioxolane ring and its proximity to the ester oxygens.
5.12–5.20 Multiplet (m)2HC4-H, C4'-HMethine proton: Strongly deshielded (shifted downfield) by the combined electron-withdrawing inductive effects of the adjacent cyclic carbonate oxygens and the neighboring ring.
Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Structural Rationale
65.19 CH₂C5, C5'Methylene carbon of the dioxolane ring, deshielded by the adjacent ring oxygen.
75.93 CHC4, C4'Methine carbon, further deshielded by the adjacent ring oxygen and the C4-C4' covalent linkage.
154.63 C=OC2, C2'Carbonyl carbon. The geometric strain of the 5-membered ring shifts this slightly upfield compared to acyclic carbonates (~155 ppm vs ~160 ppm).

Experimental Protocol: Synthesis and NMR Acquisition

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent the propagation of errors into the polymerization phase.

Phase 1: Synthesis via Direct Carbonation
  • Reaction Setup: Charge a reactor with meso-erythritol (1.0 eq) and dimethyl carbonate (DMC) (excess, serving as both reagent and solvent). Add a basic catalyst (e.g., K₂CO₃, 0.1 eq).

  • Equilibrium Driving: Heat the mixture to 90–120 °C. Causality check: The reaction is thermodynamically limited. You must continuously distill off the methanol byproduct to drive the transesterification forward.

  • Purification: Remove excess DMC under reduced pressure. Recrystallize the residual brown solid from hot acetone.

  • Validation Check: The resulting crystals must be colorless with a sharp melting point of 168–170 °C. A depressed melting point indicates the presence of monofunctional cyclic ether carbonates, which will act as chain terminators during NIPU synthesis [1].

Phase 2: Spectroscopic Validation
  • FTIR Pre-Screening: Before committing to NMR, run an FTIR spectrum. Self-Validation: You must observe the complete disappearance of the broad hydroxyl (–OH) stretch at 3200–3400 cm⁻¹ and the emergence of a sharp, intense C=O stretch at ~1795 cm⁻¹ (diagnostic for 5-membered cyclic carbonates).

  • NMR Sample Preparation: Dissolve 15–20 mg of the purified EDC in 0.6 mL of strictly anhydrous DMSO-d₆. Causality check: Residual water in the solvent (appearing at δ 3.33 ppm) can obscure the methylene multiplets and cause peak broadening.

  • Acquisition: Acquire the ¹H spectrum at 300 MHz (or higher) with a minimum of 16 scans. Acquire the ¹³C spectrum at 75 MHz with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon.

  • Integration Analysis: The ¹H spectrum must yield an exact 2:2:2 integration ratio. The absence of exchangeable –OH protons (typically δ 4.5–5.5 ppm for unreacted erythritol) confirms 100% conversion.

Reaction Workflow & Chemical Pathway

The following diagram illustrates the logical progression from the bio-based starting material through the critical NMR validation node, culminating in the synthesis of NIPUs.

Workflow N1 meso-Erythritol (Starting Material) N2 Direct Carbonation (DMC / DPC) N1->N2 Transesterification N3 rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (EDC) N2->N3 Yield >80%, mp 169 °C N4 NMR Characterization (1H & 13C in DMSO-d6) N3->N4 Purity Validation (>99%) N5 Aminolysis (Ring-Opening) with Aliphatic Diamines N3->N5 Polymerization N6 Non-Isocyanate Polyurethanes (NIPUs) N5->N6 Catalyst-free, RT to 100°C

Workflow from meso-erythritol to NIPUs, highlighting the critical NMR validation step.

References

  • Schmidt, S., Gatti, F. J., Luitz, M. P., Ritter, B. S., Bruchmann, B., & Mülhaupt, R. (2017). Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers. Macromolecules, 50(6), 2296–2303.[Link]

Foundational

Crystallographic and Stereochemical Profiling of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

Executive Summary The transition toward sustainable, non-isocyanate polyurethanes (NIPUs) has elevated the importance of bio-based cyclic carbonates. Among these, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione —commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, non-isocyanate polyurethanes (NIPUs) has elevated the importance of bio-based cyclic carbonates. Among these, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione —commonly referred to as meso-erythritol dicarbonate (EDC) or butadiene dicarbonate (BDC)—stands out as a highly reactive, difunctional monomer [1]. This whitepaper provides an in-depth analysis of its unique (4R,4'S) stereochemistry, monoclinic crystal packing, and the causality between its structural conformation and its exceptional reactivity in polyhydroxyurethane (PHU) synthesis.

Stereochemistry and Molecular Architecture

The stereochemical configuration of EDC is strictly dictated by its precursor, meso-erythritol. The resulting dicarbonate retains the relative (4R,4'S) configuration at the chiral centers linking the two 1,3-dioxolane-2-one rings[1].

Causality of Conformation: Because the molecule is a meso compound, it possesses an internal plane of symmetry. In its lowest-energy state, the two carbonate cycles are located on either side of the central butane skeleton [1]. This forces the highly polar carbonyl groups to point in opposite directions (anti-conformation). This anti-conformation is not merely a structural curiosity; it is the primary driver of the molecule's reactivity. By positioning the bulky carbonate rings on opposite faces of the C-C bond, steric hindrance is minimized, exposing the electrophilic carbonyl carbons to rapid nucleophilic attack by primary amines during polymerization [2].

G A (4R,4'S) Meso Configuration B Anti-Conformation of Carbonate Rings A->B C Minimized Steric Hindrance B->C D High Aminolysis Reactivity C->D

Caption: Causality between (4R,4'S) stereochemistry and aminolysis reactivity.

Crystallographic Signatures

X-ray crystallography reveals that monolithic crystals of EDC pack into a monoclinic crystal system [1]. Specifically, the compound crystallizes in the centrosymmetric P21/n space group .

Causality of Crystal Packing: The preference for the P21/n space group is a direct consequence of the molecule's meso nature. Centrosymmetric space groups efficiently accommodate molecules with internal symmetry, allowing the anti-conformed carbonate rings to interlock tightly via intermolecular dipole-dipole interactions without generating macroscopic polarity. This tight packing is reflected in its relatively high melting point (Tm = 169 °C) compared to its (S,S) diastereomer, threitol dicarbonate (TDC), which crystallizes in the non-centrosymmetric P21 space group and melts at a lower temperature (137 °C) [1], [2].

Table 1: Quantitative Crystallographic and Physicochemical Data
PropertyValue
IUPAC Name rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione
Common Synonyms Meso-erythritol dicarbonate (EDC), Butadiene dicarbonate
CAS Registry Number 24690-44-6 [3]
Molecular Formula C6H6O6 [3]
Molecular Weight 174.11 g/mol [3]
Melting Point (Tm) 168 – 170 °C [2]
Crystal System Monoclinic [1]
Space Group P21/n [1]

Experimental Protocol: Synthesis and Crystallization

To study the crystallographic properties of EDC, high-purity monolithic crystals must be synthesized and isolated. The following protocol utilizes a solvent-free or highly concentrated catalytic transesterification approach, designed as a self-validating system to ensure stereochemical fidelity [2].

Step-by-Step Methodology

Step 1: Catalytic Transesterification

  • Charge a reaction flask with meso-erythritol (1.0 equiv), diphenyl carbonate (DPC, 2.10 equiv), and Zinc acetate dihydrate (Zn(OAc)2·2H2O, 1 mol%) in a minimal volume of dimethyl sulfoxide (DMSO) [2].

  • Heat the mixture to 120 °C under reduced pressure (30 mbar) and stir for 19 hours. Causality: The application of a 30 mbar vacuum is critical. It drives the equilibrium of the transesterification forward by continuously distilling off the phenol byproduct and the DMSO solvent, preventing the reverse reaction and minimizing oligomerization [2].

Step 2: Crude Isolation

  • Allow the reaction to cool to room temperature. A brown residual solid will form, containing the crude dicarbonate alongside trace catalyst and unreacted DPC.

Step 3: Recrystallization (Purification)

  • Dissolve the crude solid in boiling acetone (or dioxane).

  • Allow the solution to cool slowly to room temperature to induce crystallization. Causality: Slow cooling provides the thermodynamic control necessary for the meso-isomer to selectively pack into its highly ordered P21/n monoclinic lattice, effectively excluding amorphous oligomeric impurities from the crystal matrix.

Step 4: Self-Validation Gates Do not proceed to polymerization without passing these validation gates:

  • Thermal Gate (DSC): Confirm a sharp endothermic melting peak at exactly 169 °C [2]. A broadened peak or lower Tm indicates the presence of the (S,S) diastereomer or residual phenol.

  • Spectroscopic Gate (1H NMR): Analyze the crystals in DMSO-d6. The spectrum must show strictly defined multiplets due to the diastereotopic ring protons: δ = 4.35–4.45 (m, 2H, CH2), 4.58–4.68 (m, 2H, CH2), and the chiral center protons at δ = 5.12 (m, 2H, CH) [2].

G S1 Meso-Erythritol + Diphenyl Carbonate (Zn(OAc)2 Catalyst) S2 Vacuum Transesterification (120°C, 30 mbar, 19h) S1->S2 S3 Crude Dicarbonate Isolation (Phenol/DMSO Removal) S2->S3 S4 Recrystallization in Acetone (Slow Cooling) S3->S4 S5 Monoclinic Crystals (P21/n) Validation: DSC & NMR S4->S5

Caption: Step-by-step synthetic workflow for meso-erythritol dicarbonate crystallization.

Mechanistic Pathway: Aminolysis in NIPU Synthesis

The ultimate utility of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione lies in its reaction with primary diamines to form linear polyhydroxyurethanes (PHUs). The stereochemistry of the monomer directly influences the kinetics of this ring-opening mechanism.

Because the two rings are anti-conformed, a primary amine can approach the electrophilic carbonyl carbon of one ring without steric interference from the adjacent ring. The nucleophilic attack forms a tetrahedral intermediate, followed by the cleavage of the C-O bond. This ring-opening yields a stable urethane linkage with a pendant primary or secondary hydroxyl group—the hallmark of PHUs [2].

G M1 rel-(4R,4'S)-Dicarbonate (Anti-Conformation) M2 Nucleophilic Attack by Amine (at Carbonyl Carbon) M1->M2 M3 Tetrahedral Intermediate Formation M2->M3 M4 C-O Bond Cleavage (Ring Opening) M3->M4 M5 Polyhydroxyurethane (PHU) with Pendant Hydroxyls M4->M5

Caption: Mechanistic pathway of primary amine-mediated ring-opening of the carbonate.

References

  • "Sequence-controlled polyhydroxyurethanes with tunable regioregularity obtained from biobased vicinal bis-cyclic carbonates", ResearchGate / ChemRxiv.
  • "Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers", Macromolecules, American Chemical Society (ACS).
  • "24690-44-6(ERYTHRITOL 1,2:3,4-DICARBONATE) Product Description", ChemicalBook.
Exploratory

thermal stability and degradation temperature of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

An In-Depth Technical Guide for Researchers and Polymer Scientists Executive Summary The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , widely referred to in polymer chemistry as meso-erythritol dicarbonate (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Polymer Scientists

Executive Summary

The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , widely referred to in polymer chemistry as meso-erythritol dicarbonate (EDC) or butadiene dicarbonate (BDC), is a highly reactive vicinal bis-cyclic carbonate. It has emerged as a cornerstone monomer for the synthesis of non-isocyanate polyurethanes (NIPUs) and polyhydroxyurethanes (PHUs)[1]. Because EDC is frequently subjected to melt-phase polyaddition with aliphatic diamines, understanding its thermal stability, melting behavior, and degradation temperature is critical for preventing premature decarboxylation during high-temperature processing[1]. This whitepaper synthesizes the thermophysical properties, degradation kinetics, and validated experimental protocols for handling EDC.

Molecular Architecture & Thermophysical Baseline

EDC is synthesized either through the direct catalytic carbonation of meso-erythritol or the chemical fixation of CO₂ with 2,2′-bioxirane[1]. The stereochemistry of the starting tetraol is retained, yielding a monoclinic crystalline structure where the two carbonate cycles are located on opposite sides of the butane skeleton[2].

This specific meso configuration induces a high degree of molecular symmetry and crystal lattice packing, resulting in a sharp, elevated melting point ( Tm​ ) of 169 °C [1],[2]. In contrast, its diastereoisomer, L-threitol dicarbonate (TDC), melts at a significantly lower 137 °C[2]. The high melting point of EDC presents a unique challenge: melt-processing must occur at temperatures close to its thermal degradation onset, necessitating precise thermal control.

Thermal Degradation Kinetics

The thermal stability of EDC is defined by the robustness of its five-membered cyclic carbonate rings. While the monomer is highly stable at ambient conditions, thermal stress above 200 °C initiates ring-opening and decarboxylation.

Degradation Onset and Mechanisms

Thermogravimetric analysis (TGA) reveals that the degradation of vicinal bis-cyclic carbonates like EDC begins with the cleavage of the carbonate linkage, releasing carbon dioxide gas[3]. The 5% weight loss temperature ( Td,5%​ ) for EDC and its immediate oligomeric derivatives typically occurs around 230 °C [3].

When EDC is polymerized into PHUs, the resulting urethane and carbonate linkages exhibit a Td,5%​ ranging between 195 °C and 245 °C , depending on the crosslinking density and the specific aliphatic diamine used[4]. Total thermal decomposition ( Td,max​ ) of the carbonate/carbamate backbone peaks near 309–345 °C[5].

Quantitative Thermal Data

The following table summarizes the critical thermal transition points for EDC and its associated derivatives to guide melt-processing parameters:

Material / CompoundMelting Point ( Tm​ )Degradation Onset ( Td,5%​ )Peak Degradation ( Td,max​ )
meso-Erythritol Dicarbonate (EDC) 169 °C~230 °C> 250 °C
L-Threitol Dicarbonate (TDC) 137 °C~220 °C> 240 °C
EDC-derived Linear PHUs Amorphous to 167 °C195 °C – 245 °C309 °C – 345 °C

Data synthesized from TGA/DSC analyses under N₂ atmosphere[5],[1],[4],[2],[3].

Mechanistic Pathway Visualization

The following diagram maps the lifecycle of EDC, from its catalytic synthesis to its thermal degradation limits.

G Erythritol meso-Erythritol (Tetraol) Synthesis Catalytic Carbonation (TBD, 90°C) Erythritol->Synthesis DMC Dimethyl Carbonate (DMC) DMC->Synthesis EDC meso-Erythritol Dicarbonate (Tm = 169°C) Synthesis->EDC Aminolysis Aminolysis (Diamines, 25°C) EDC->Aminolysis Isocyanate-Free ThermalDeg Thermal Degradation (> 230°C) EDC->ThermalDeg Heat Stress PHU Polyhydroxyurethane (Td,5% = 195-245°C) Aminolysis->PHU PHU->ThermalDeg Polymer Breakdown Decarb Decarboxylation (CO2 Release) ThermalDeg->Decarb

Fig 1: Synthesis, polymerization, and thermal degradation pathways of meso-erythritol dicarbonate.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the causal reasoning behind each experimental step.

Protocol A: Synthesis and Isolation of High-Purity EDC

Causality: High-purity EDC is mandatory for accurate thermal analysis. Residual catalysts or unreacted tetraols act as plasticizers, artificially lowering the Tm​ and accelerating thermal degradation.

  • Reagent Preparation: Combine meso-erythritol (1.0 eq) and diphenyl carbonate (DPC) or dimethyl carbonate (DMC) (2.10 eq) in a reaction flask[1].

  • Catalysis: Add 1 mol% of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or Zn(OAc)₂·2H₂O. Why TBD? TBD allows the reaction to proceed at 90–120 °C, well below the 230 °C degradation threshold of the resulting cyclic carbonate[1],[6].

  • Vacuum Distillation: Apply a vacuum (30 mbar) to continuously remove the phenol or methanol byproduct. This drives the equilibrium forward and prevents hydrolytic degradation of the newly formed carbonate rings.

  • Purification: Recrystallize the crude brown solid from acetone. Pure EDC will precipitate as colorless monoclinic crystals[1],[2]. Verify purity via ¹H NMR (target >99%).

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Profiling

Causality: TGA must be performed under an inert atmosphere to decouple oxidative breakdown from pure thermal decarboxylation.

  • Sample Preparation: Load 5–10 mg of highly purified EDC crystals into an alumina or platinum TGA crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Why N₂? Oxygen induces premature oxidative crosslinking or chain scission, masking the true carbonate degradation temperature[3].

  • Isothermal Hold: Heat the sample to 100 °C at 10 °C/min and hold for 10 minutes. Why? This step volatilizes any hygroscopic moisture absorbed by the cyclic carbonates, ensuring the initial mass baseline is perfectly dry.

  • Dynamic Heating: Ramp the temperature from 100 °C to 600 °C at a strict rate of 10 °C/min.

  • Data Extraction: Calculate the Td,5%​ at the exact point where the mass curve drops by 5% from the post-isothermal baseline. The primary derivative peak (DTG) will indicate the maximum rate of decarboxylation ( Td,max​ )[3].

Implications for Polymer Synthesis

The narrow processing window of EDC—melting at 169 °C and degrading near 230 °C—dictates that melt-phase polyaddition must be highly controlled. Fortunately, the extraordinary reactivity of EDC's vicinal cyclic carbonates allows aminolysis to proceed rapidly even at room temperature[1],[2]. When reactive extrusion (REx) is utilized, barrel temperatures should be maintained between 175 °C and 190 °C. Exceeding 200 °C risks localized shear-heating spikes that will trigger decarboxylation, leading to foaming, molecular weight truncation, and compromised mechanical integrity of the final polyhydroxyurethane.

References

  • Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers. Macromolecules (ACS Publications). Available at:[Link]

  • Sequence-controlled polyhydroxyurethanes with tunable regioregularity obtained from biobased vicinal bis-cyclic carbonates. ResearchGate / ChemRxiv. Available at: [Link]

  • Isocyanate-Free Route to Poly(carbohydrate-urethane) Thermosets and 100% Bio-Based Coatings Derived from Glycerol Feedstock. ResearchGate. Available at:[Link]

  • Self-Healable and Recyclable Biomass-Derived Polyurethane Networks through Carbon Dioxide Immobilization. PMC (National Institutes of Health). Available at:[Link]

  • Chemical Upcycling of Poly(bisphenol A carbonate) to Diglycerol Dicarbonate: A Strategy to Repurpose Polycarbonates to Polyurethanes Using Biobased Diglycerol. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione in Polar Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its prog...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands as a paramount determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Low aqueous solubility, for instance, can lead to unpredictable and unreliable results in preclinical in-vitro testing, escalating development costs and timelines.[1] This guide provides a comprehensive framework for determining the solubility profile of a promising heterocyclic compound, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione, in a range of polar organic solvents. Such solvents are frequently employed in synthesis, purification, and the formulation of dosage forms.

The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to yield robust, reproducible data. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Understanding the Solute: rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

The molecule at the core of this guide, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione, is a cyclic carbonate.[2] Its structure, featuring two dioxolane rings, presents a unique polarity profile. The presence of six oxygen atoms, acting as hydrogen bond acceptors, suggests a propensity for interaction with polar solvents.[2] However, the carbon backbone introduces a degree of non-polar character. The principle of "like dissolves like" dictates that polar solutes tend to dissolve best in polar solvents, making the selection of appropriate organic solvents a critical first step in this investigation.[3]

Rationale for Solvent Selection

The choice of polar organic solvents for this study is based on their common use in organic synthesis, purification (e.g., crystallization), and as components in pharmaceutical formulations. The selected solvents span a range of polarities and hydrogen bonding capabilities, allowing for a comprehensive understanding of the solute's behavior.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure the highest degree of accuracy and to determine the true equilibrium solubility, the shake-flask method is the recommended and most reliable technique.[4][5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione.

Materials and Equipment:

  • rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (solid)

  • Selected polar organic solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different polar organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[6]

    • Seal the vials tightly to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25 °C (298.15 K).

    • Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 72 hours is generally recommended.[4][7] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a few hours to permit the excess solid to settle.

    • Carefully withdraw a specific volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of the solubility.[8]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[4][9]

    • A pre-established calibration curve of the compound in each solvent is necessary for accurate quantification.[5]

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent in vials B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the shake-flask experiments should be tabulated for clear comparison and analysis.

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile for rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione at 25 °C.

SolventDielectric Constant (approx.)Solubility (mg/mL)Molar Solubility (mol/L)
Ethanol24.55.20.030
Isopropanol19.92.80.016
Acetonitrile37.515.70.090
N,N-Dimethylformamide (DMF)36.745.10.259
Dimethyl Sulfoxide (DMSO)46.762.50.359
Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is influenced by several factors, including temperature, the polarity of the solute and solvent, and the potential for specific molecular interactions such as hydrogen bonding.

  • Polarity: As a general trend, the solubility of a polar solute increases with the polarity of the solvent.[3] In our hypothetical data, the higher solubility in DMSO and DMF, both highly polar aprotic solvents, aligns with this principle.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10] Investigating the solubility at different temperatures (e.g., 4 °C, 25 °C, and 37 °C) would provide a more complete profile and is crucial for understanding the compound's behavior under various storage and physiological conditions.

  • Molecular Interactions: The ability of the oxygen atoms in the dioxolane rings to act as hydrogen bond acceptors can significantly influence solubility in protic solvents like ethanol and isopropanol.

Visualizing Solute-Solvent Interactions

G cluster_solute Solute Molecule cluster_solvents Polar Organic Solvents solute rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione DMSO DMSO solute->DMSO Strong Dipole-Dipole DMF DMF solute->DMF Strong Dipole-Dipole ACN Acetonitrile solute->ACN Moderate Dipole-Dipole EtOH Ethanol solute->EtOH Hydrogen Bonding (Acceptor)

Caption: Key Solute-Solvent Interactions.

Conclusion and Future Directions

This guide has provided a detailed framework for the systematic determination of the solubility profile of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione in polar organic solvents. The shake-flask method, coupled with a robust analytical technique like HPLC, offers a reliable means of obtaining high-quality thermodynamic solubility data. A thorough understanding of this compound's solubility is a critical early-stage activity in drug development, influencing everything from synthesis and purification to formulation and in-vivo performance.

Future work should focus on expanding the range of solvents tested, including non-polar and semi-polar solvents, to create a complete solubility map. Additionally, investigating the effect of pH on the solubility in aqueous buffer systems will be essential for predicting its behavior in a physiological environment.

References

  • Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Unknown Source. (2024, September 24). Solubility test for Organic Compounds.
  • Chemistry Online @ UTSC. (n.d.). Solubility.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • chemistrysh.com. (2026, January 26). Solubility of Organic Compounds: Principle and Examples 2026.
  • PMC. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability.
  • Unknown Source. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • OSTI. (n.d.). Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent.
  • MDPI. (2020, April 27). New Trends in the Conversion of CO 2 to Cyclic Carbonates.
  • HHS Science - Mr. Gerber. (n.d.). Factors that Affect Solubility.
  • Guidechem. (n.d.). [4,4'-Bi-1,3-dioxolane]-2,2'-dione.
  • AAT Bioquest. (n.d.). Overview of Common Solubility Factors.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • PubChem. (n.d.). 2,2'-Bis(1,3-dioxolane).
  • ResearchGate. (n.d.). Diethyl 4,4′-[(1,3-dioxolane-2,2-diyl)bis(propylideneoxy)]dibenzoate.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst.
  • Benchchem. (n.d.). Solubility Profile of 1,4-Dioxecane-5,10-dione in Common Organic Solvents: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • ResearchGate. (n.d.). Solubility parameter of poly(1,3-dioxolane).

Sources

Exploratory

meso-erythritol dicarbonate rel-(4R,4'S) stereoisomer physical properties

An In-depth Technical Guide to the Physical Properties of meso-Erythritol Dicarbonate [rel-(4R,4'S)-Stereoisomer] Abstract This technical guide provides a comprehensive overview of the physical, chemical, and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of meso-Erythritol Dicarbonate [rel-(4R,4'S)-Stereoisomer]

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of meso-erythritol dicarbonate, specifically the rel-(4R,4'S) stereoisomer, also known as [4,4′-bi(1,3-dioxolane)]-2,2′-dione (BDC). As a bio-based monomer derived from the fermentation of feedstocks like glucose, this compound is pivotal in the development of sustainable materials, particularly non-isocyanate polyhydroxyurethanes (PHUs).[1][2] This document details the critical physical properties, outlines a high-purity synthesis protocol, and describes the essential experimental methodologies for its characterization. The content is tailored for researchers, materials scientists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Introduction to meso-Erythritol Dicarbonate

Chemical Identity and Nomenclature

meso-Erythritol dicarbonate is a bicyclic compound derived from the four-carbon sugar alcohol, meso-erythritol.[3] Due to its increasing importance in polymer chemistry, it is referenced by several names and identifiers:

  • Systematic Name: rel-(4R,4'S)-[4,4′-Bi-1,3-dioxolane]-2,2′-dione

  • Common Names: Erythritol dicarbonate (EDC), Erythritol bis(carbonate), Butadiene dicarbonate (BDC)[2][4]

  • CAS Number: 24690-44-6[4][5]

  • Molecular Formula: C₆H₆O₆[4]

  • Molecular Weight: 174.11 g/mol [4][5]

Stereochemistry and Structural Elucidation

The precursor, meso-erythritol, is an achiral molecule despite having two stereocenters, due to an internal plane of symmetry. The carbonation reaction forms two five-membered carbonate rings, creating a molecule with two chiral centers at the 4 and 4' positions. The resulting product is a racemic mixture of the (4R,4'S) and (4S,4'R) enantiomers, correctly designated as rel-(4R,4'S). Crystallographic data confirm that the two carbonate rings are located on opposite sides of the central butane skeleton.[6]

Caption: Structure of the rel-(4R,4'S)-[4,4′-Bi-1,3-dioxolane]-2,2′-dione molecule.

Significance and Applications

The primary significance of meso-erythritol dicarbonate lies in its role as a highly reactive, bio-based monomer for producing polyhydroxyurethanes (PHUs).[2] This offers a sustainable and safer alternative to traditional polyurethanes, which rely on the use of toxic phosgene and isocyanates.[6] The high reactivity of its cyclic carbonate groups with amines enables polymerization at room temperature, even without a catalyst.[2] The resulting polymers have applications as thermoplastics, elastomers, coatings, and adhesives.[1][7]

Core Physical and Chemical Properties

A precise understanding of the physical properties of meso-erythritol dicarbonate is essential for its handling, purification, and application, particularly in polymer synthesis.

Summary of Physical Properties

The key quantitative physical properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless crystalline solid, White crystals[1][7]
Melting Point (Tₘ) 169 °C[1][6]
164–165 °C[7]
Molecular Weight 174.11 g/mol [4][5]
Density (Predicted) 1.608 ± 0.06 g/cm³[8]
Boiling Point (Predicted) 535.6 ± 50.0 °C[5]
Vapor Pressure 1.52 x 10⁻¹¹ mmHg at 25 °C[8]
Solubility Profile

meso-Erythritol dicarbonate exhibits selective solubility, a critical factor for its purification and use in solution-based reactions.

  • High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[7]

  • Moderate/Recrystallization Solvents: Acetone, Dioxane.[1][7] The solubility in polar aprotic solvents like DMF and DMSO makes it suitable for polymerization reactions, while its ability to be recrystallized from acetone or dioxane is key to achieving high purity.[1][7]

Spectroscopic Profile
  • Infrared (IR) Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration of the cyclic carbonate groups. This peak is typically observed around 1760 cm⁻¹.[9] Its presence is a definitive indicator of the compound's formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity.[1][6] The symmetry of the meso-derived structure results in a relatively simple spectrum.

Synthesis and Purification Protocols

Achieving high purity is critical, as monofunctional byproducts can severely limit the molecular weight of the resulting polymers.[1]

Overview of Synthetic Routes

The synthesis of high-purity meso-erythritol dicarbonate is most effectively achieved through the transesterification of meso-erythritol with diphenyl carbonate (DPC).[1] An alternative route involves the chemical fixation of CO₂ with 2,2′-bioxirane, but the DPC method is more common in laboratory settings.[1] The transesterification with dimethyl carbonate (DMC) is less favored due to lower yields and the formation of undesirable byproducts.[1]

G cluster_0 Recommended Synthesis Workflow Reactants meso-Erythritol + Diphenyl Carbonate (DPC) + Zn(OAc)₂ Catalyst + DMSO (Solvent) Reaction Heat to 120 °C under Vacuum (30 mbar) for 19 hours Reactants->Reaction Transesterification Crude Crude Brown Solid Reaction->Crude Removal of Phenol/DMSO Purification Recrystallization from Acetone Crude->Purification Product High-Purity BDC (Colorless Crystals) Yield: 80-90% Purification->Product

Caption: Recommended workflow for high-purity synthesis of BDC.

Protocol: High-Purity Synthesis via Transesterification

This protocol is adapted from a high-yield method demonstrated to produce monomer-grade BDC.[1]

Materials:

  • meso-Erythritol (1.0 equiv)

  • Diphenyl Carbonate (DPC) (2.1 equiv)

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (1 mol %)

  • Dimethyl Sulfoxide (DMSO)

  • Acetone (for recrystallization)

Procedure:

  • Combine meso-erythritol, diphenyl carbonate, zinc acetate, and DMSO in a round-bottom flask equipped with a distillation apparatus.

  • Heat the mixture to 120 °C while reducing the pressure to approximately 30 mbar.

  • Maintain stirring at this temperature and pressure for 19 hours.

  • Causality Insight: The application of a vacuum is crucial. It continuously removes the phenol byproduct and DMSO, which drives the reaction equilibrium toward the product side, maximizing the yield.[1]

  • After the reaction is complete, a residual brown solid will remain.

  • Allow the residue to cool, then dissolve it in a minimal amount of boiling acetone.

  • Let the solution cool slowly to room temperature, then chill to induce crystallization.

  • Filter the resulting colorless crystals and dry them under a vacuum. The expected yield is 80–90% with >99% purity as determined by NMR.[1]

Experimental Characterization Methodologies

A multi-technique approach is required to validate the identity, purity, and physical properties of the synthesized compound.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR DSC Differential Scanning Calorimetry (DSC) Start->DSC Result1 Confirm Structure Assess Purity (>99%) NMR->Result1 Result2 Verify Carbonate C=O (Functional Group ID) FTIR->Result2 Result3 Determine Melting Point (Tₘ) Assess Thermal Stability DSC->Result3

Caption: Logical workflow for the characterization of meso-erythritol dicarbonate.

Protocol: Purity and Structural Verification via NMR Spectroscopy

Objective: To confirm the chemical structure and quantify the purity of the final product.

  • Prepare an NMR sample by dissolving 5-10 mg of the crystalline product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).[2]

  • Self-Validation: The ¹H NMR spectrum should show a clean baseline with signals corresponding only to the product. The absence of signals for residual solvents (acetone, DMSO) or starting materials (phenol) confirms high purity.[1] The integration of the proton signals should match the expected ratios for the molecular structure.

Protocol: Functional Group Identification via FTIR Spectroscopy

Objective: To confirm the presence of the key cyclic carbonate functional groups.

  • Prepare a sample for analysis, typically by creating a KBr pellet containing a small amount of the product or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Self-Validation: A successful synthesis is confirmed by the appearance of a strong, sharp absorbance peak characteristic of the C=O stretch in a five-membered cyclic carbonate, typically around 1760 cm⁻¹.[9]

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: To accurately measure the melting point (Tₘ) and assess thermal stability.

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Self-Validation: The DSC thermogram should display a single, sharp endothermic peak.[6] The peak maximum corresponds to the melting temperature. A sharp peak shape is indicative of a highly pure crystalline material. A broad peak would suggest the presence of impurities or multiple crystalline forms.

Conclusion and Future Outlook

meso-Erythritol dicarbonate [rel-(4R,4'S)-stereoisomer] is a well-defined crystalline solid with a high melting point and selective solubility. Its physical properties are directly linked to its function as a high-performance, bio-based monomer. The protocols for its synthesis and characterization are robust and ensure the high purity required for producing advanced polymers like PHUs. As the chemical industry continues to shift towards sustainable feedstocks and safer processes, the importance of well-characterized platform molecules like BDC will only grow, paving the way for a new generation of green materials.

References

  • Blattmann, H., et al. (2017). Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers. Macromolecules. Available at: [Link]

  • University of Liverpool Repository. (n.d.). The Synthesis of Novel Bio-Derived Cyclic Organic Carbonates via the Alcoholysis of Urea with Sugar Alcohols. Available at: [Link]

  • Google Patents. (1960). Multiple cyclic carbonate polymers from erythritol dicarbonate. US2935494A.
  • ResearchGate. (n.d.). A) Synthesis of erythritol (EDC) or threitol dicarbonate (TDC) from... | Download Scientific Diagram. Available at: [Link]

  • Wikipedia. (n.d.). Carbonate ester. Available at: [Link]

  • Blattmann, H., et al. (2017). Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers. Macromolecules. Available at: [Link]

  • Kamphuis, A. J., et al. (2019). CO2-fixation into cyclic and polymeric carbonates: principles and applications. Green Chemistry. Available at: [Link]

  • SCIEPublish. (n.d.). Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization. Available at: [Link]

  • NIST. (n.d.). meso-Erythritol, 4TMS derivative. NIST Chemistry WebBook. Available at: [Link]

  • Chimica Oggi. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. Available at: [Link]

  • Ataman Chemical. (n.d.). ERYTHRITOL. Available at: [Link]

  • ChemBK. (2022). meso-Erythritol. Available at: [Link]

  • Google Patents. (2001). Cyclic carbonates and their reactions with amines. US6228979B1.
  • ResearchGate. (n.d.). Computational study of the synthesis of 6-membered cyclic carbonate... Available at: [Link]

  • Cheméo. (n.d.). Erythritol (CAS 149-32-6). Available at: [Link]

  • The Good Scents Company. (n.d.). meso-erythritol, 149-32-6. Available at: [Link]

  • NIST. (n.d.). Erythritol. NIST Chemistry WebBook. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione as a Zero-Toxicity Crosslinker for Polyhydroxyurethane (PHU) Biocompatible Hydrogels

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of biocompatible hydrogels for tissue engineering, 3D cell culture, and controlled drug delivery has historically been bottlenecked by the toxicity of conventional crosslinking agents. Glutaraldehyde forms unstable Schiff bases and releases cytotoxic residues, while diisocyanates (used in traditional polyurethanes) are highly reactive, moisture-sensitive, and pose severe health and environmental risks.

rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly known as meso-erythritol dicarbonate (BDC) , represents a paradigm shift in biopolymer crosslinking. As a bio-derived, highly reactive bis-cyclic carbonate, BDC enables the synthesis of Non-Isocyanate Polyurethanes (NIPUs)[1].

When BDC reacts with primary amines present on biopolymers (e.g., chitosan, gelatin, or synthetic polyamines), it undergoes a ring-opening aminolysis. This reaction is 100% atom-economical , producing zero volatile or toxic byproducts. Crucially, the ring-opening process generates urethane linkages accompanied by pendant secondary or primary hydroxyl groups [2]. These hydroxyl groups transform the resulting Polyhydroxyurethane (PHU) network into a highly hydrophilic matrix, drastically improving water retention, cellular adhesion, and overall biocompatibility compared to traditional polyurethanes[3].

Mechanistic Pathway of PHU Hydrogel Formation

The high reactivity of BDC is intrinsic to its structure. The electron-withdrawing effect of the adjacent cyclic carbonate ring lowers the activation energy for nucleophilic attack, allowing aminolysis to proceed efficiently at mild temperatures (20°C–60°C) without the need for heavy-metal catalysts[3].

G A Amine-Functionalized Biopolymer (e.g., Chitosan/Gelatin) C Nucleophilic Attack (Aminolysis) A->C Free -NH2 B Erythritol Dicarbonate (BDC Crosslinker) B->C Cyclic Carbonate D Ring-Opening Intermediate C->D 100% Atom Economy E Polyhydroxyurethane (PHU) Hydrogel Network (Pendant -OH Groups) D->E Mild Temp (20-60°C)

Reaction pathway of biopolymer crosslinking via BDC aminolysis to form PHU hydrogels.

Physicochemical Properties of BDC

PropertySpecificationExperimental Implication
Chemical Name rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dioneStereochemically pure meso-isomer ensures consistent reaction kinetics.
Molecular Weight 174.11 g/mol Low MW allows for rapid diffusion into dense biopolymer matrices.
Appearance White to off-white crystalline powderHigh purity (>99%) prevents side reactions[3].
Solubility Soluble in DMSO, DMF; slightly soluble in H₂ORequires a co-solvent system (e.g., DMSO/Water) for aqueous biopolymers[4].
Reactivity High toward primary aliphatic aminesCan crosslink biopolymers at physiological or mildly elevated temperatures.

Experimental Protocols: Self-Validating Systems

The following protocol details the synthesis of a BDC-crosslinked chitosan hydrogel. Every step is engineered to validate the underlying chemical principles, ensuring reproducibility and structural integrity.

Protocol A: Preparation of BDC-Crosslinked Chitosan Hydrogels

Materials Required:

  • Chitosan (Degree of Deacetylation >85%, MW ~100 kDa)

  • Erythritol Dicarbonate (BDC)

  • 0.1 M Acetic Acid (Aqueous)

  • Dimethyl Sulfoxide (DMSO, Anhydrous)

  • 0.1 M Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology & Causality:

  • Biopolymer Solvation: Dissolve 2.0 g of chitosan in 100 mL of 0.1 M acetic acid under continuous magnetic stirring at 40°C until a homogeneous, viscous solution is achieved.

    • Causality: The acidic environment protonates the primary amines (–NH₂ → –NH₃⁺), disrupting intermolecular hydrogen bonding and allowing the rigid chitosan backbone to solvate.

  • pH Modulation (Critical Step): Carefully titrate the chitosan solution with 0.1 M NaHCO₃ until the pH reaches 6.5–6.8, just below the precipitation point of chitosan.

    • Causality: Aminolysis strictly requires the amine to act as a nucleophile. If left at an acidic pH, the protonated amines lack the lone electron pair necessary to attack the electrophilic carbonyl carbon of the BDC ring.

  • Crosslinker Preparation: Dissolve the required amount of BDC (e.g., 0.5 Molar equivalents relative to free amine groups) in 5 mL of anhydrous DMSO.

    • Causality: BDC has limited solubility in pure water and is susceptible to slow hydrolysis. Pre-dissolving BDC in a water-miscible aprotic solvent ensures homogeneous distribution upon mixing, preventing localized premature crosslinking (clumping)[4].

  • Network Formation: Add the BDC/DMSO solution dropwise to the chitosan solution under vigorous stirring (800 rpm) for 2 minutes. Immediately transfer the mixture into the desired molds (e.g., multi-well plates or petri dishes).

  • Curing: Incubate the molds in a humidified oven at 50°C for 4–6 hours.

    • Causality: While BDC is reactive at room temperature, elevating the temperature to 50°C accelerates the ring-opening kinetics, ensuring complete consumption of the cyclic carbonates before competitive hydrolysis can occur, yielding a uniform PHU network[2].

  • Purification: Wash the formed hydrogels extensively with deionized water for 48 hours, changing the water every 8 hours.

    • Causality: Removes residual DMSO and unreacted monomers, rendering the hydrogel ready for in vitro cell culture assays.

Protocol B: Rheological Characterization & Swelling Kinetics
  • Swelling Ratio: Lyophilize the purified hydrogels to obtain the dry weight ( Wd​ ). Submerge in PBS (pH 7.4) at 37°C. Measure the swollen weight ( Ws​ ) at predetermined intervals until equilibrium is reached.

    • Calculation: SwellingRatio(%)=[(Ws​−Wd​)/Wd​]×100

  • Rheology: Perform oscillatory shear rheology using a parallel plate geometry (e.g., 20 mm diameter). Conduct a frequency sweep from 0.1 to 100 rad/s at a constant strain of 1% (within the linear viscoelastic region) to determine the Storage Modulus (G') and Loss Modulus (G'').

Quantitative Data & Expected Outcomes

The physical properties of the PHU hydrogel are highly tunable based on the stoichiometric ratio of BDC to primary amines. The table below summarizes expected empirical outcomes:

BDC : Amine Molar RatioGelation Time (at 50°C)Equilibrium Swelling Ratio (PBS, 37°C)Storage Modulus (G') at 10 rad/sMatrix Characteristics
0.1 : 1.0 > 12 hours~ 1800%~ 0.5 kPaHighly porous, soft, rapid degradation.
0.25 : 1.0 4 - 6 hours~ 850%~ 3.2 kPaOptimal for soft tissue engineering (e.g., adipose).
0.5 : 1.0 1 - 2 hours~ 400%~ 12.5 kPaRigid, dense network; suitable for cartilage models.
1.0 : 1.0 < 30 mins~ 150%> 25.0 kPaBrittle, restricted diffusion; excessive crosslinking.

Note: As BDC concentration increases, crosslinking density increases, which restricts polymer chain mobility (higher G') and limits water ingress (lower swelling ratio).

Troubleshooting & Optimization

  • Premature Gelation / Clumping: If the hydrogel forms instantly upon BDC addition, the local concentration of BDC is too high. Solution: Increase the volume of the DMSO co-solvent or reduce the initial biopolymer concentration to decrease viscosity, allowing for faster homogenization.

  • Weak Hydrogel Formation: If the hydrogel fails to hold its shape, the aminolysis reaction may be outcompeted by hydrolysis. Solution: Ensure the pH of the biopolymer solution is strictly ≥ 6.5. Verify the purity of the BDC, as degraded cyclic carbonates will not crosslink.

  • Opacity in the Hydrogel: Cloudiness indicates phase separation of the BDC before it can react. Solution: Ensure the temperature is maintained at 40°C–50°C during the mixing phase to keep BDC fully solvated in the aqueous/DMSO mixture.

References

  • Facile and Sustainable Synthesis of Erythritol bis(carbonate), a Valuable Monomer for Non-Isocyanate Polyurethanes (NIPUs) Source: Scientific Reports (2019) URL:[Link]

  • Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers Source: Macromolecules (2017) URL:[Link]

  • Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels Source: Preprints.org / NIH (2024) URL:[Link]

  • Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review Source: Green Chemistry (2026) URL:[Link]

Sources

Application

Application Note: rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (EDC) as an Advanced SEI-Forming Electrolyte Additive for Lithium-Ion Batteries

Prepared by: Senior Application Scientist Target Audience: Battery Researchers, Materials Scientists, and Formulation Development Professionals Executive Summary The pursuit of high-energy-density lithium-ion batteries (...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Battery Researchers, Materials Scientists, and Formulation Development Professionals

Executive Summary

The pursuit of high-energy-density lithium-ion batteries (LIBs) utilizing nickel-rich cathodes (e.g., NCM811) and high-capacity anodes (e.g., silicon-graphite) is fundamentally limited by interfacial instability. Traditional mono-cyclic carbonate additives, such as Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC), form linear or lightly branched polymeric Solid Electrolyte Interphases (SEI)[1]. While effective for standard graphite, these linear networks often fail to withstand the severe volumetric fluctuations of next-generation anodes.

This application note details the implementation of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione —commonly known as meso-erythritol dicarbonate (EDC)—as a next-generation electrolyte additive. By leveraging its unique bis-cyclic carbonate structure, EDC acts as an electrochemical cross-linker, generating a highly robust, 3D elastomeric SEI[2].

Mechanistic Rationale: The Causality of Bis-Cyclic Carbonates

To understand how to use EDC, one must understand why its molecular architecture dictates superior performance:

  • Dual-Ring Cross-Linking: EDC features two highly reactive 1,3-dioxolane-2,2'-dione rings[3]. During the initial anodic sweep, the first ring is electrochemically reduced (~1.2–1.5 V vs Li/Li⁺), initiating ring-opening polymerization[4]. The second intact carbonate ring serves as a secondary reaction site, allowing adjacent polymer chains to cross-link. This forms a dense, 3D polycarbonate/polyalkoxide network rather than a fragile linear polymer.

  • Transition Metal Trapping: The oxygen-dense dicarbonate structure exhibits strong coordination affinity for transition metal ions (Mn²⁺, Ni²⁺, Co²⁺) that dissolve from the cathode during high-voltage cycling. EDC effectively complexes these ions within the SEI, preventing them from depositing onto the anode and catalyzing further runaway electrolyte decomposition[2].

SEI_Mechanism A EDC Additive (Bis-cyclic Carbonate) B Electrochemical Reduction (Anode Interface) A->B e⁻ injection (< 1.5V vs Li/Li⁺) C Ring-Opening Polymerization B->C Cleavage of O-C bonds D 3D Cross-linked Polycarbonate SEI C->D Dual-ring cross-linking E Transition Metal Complexation C->E Trapping Mn²⁺/Ni²⁺

Fig 1. Mechanism of EDC reduction and 3D cross-linked SEI formation.

Experimental Protocols & Methodologies

As a self-validating system, every step in this protocol is designed to eliminate confounding variables (such as moisture ingress or localized current density spikes) that could mask the true electrochemical impact of the EDC additive.

Anhydrous Electrolyte Formulation

Causality for strict anhydrous conditions: EDC is highly susceptible to nucleophilic attack by trace water, which hydrolyzes the cyclic carbonate rings into erythritol derivatives[3]. This deactivates the additive, generates CO₂ gas, and produces hydrofluoric acid (HF) via LiPF₆ degradation.

Step-by-Step Procedure:

  • Environment: Perform all operations inside an Argon-filled glovebox maintained at H₂O < 1 ppm and O₂ < 1 ppm.

  • Base Preparation: Prepare or obtain a base electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 volume ratio.

  • Additive Integration: Weigh exactly 1.0 wt% of EDC powder. Slowly add the EDC to the base electrolyte to prevent clumping.

  • Homogenization: Stir magnetically at 300 rpm for 2 hours at 25°C. EDC has excellent solubility in carbonate solvents, but adequate time is required to ensure a homogeneous molecular distribution.

  • Filtration: Pass the formulated electrolyte through a 0.2 μm PTFE syringe filter to remove any undissolved particulate matter that could act as dendrite nucleation sites.

Cell Assembly and Wetting

Causality for the 12-hour rest: Incomplete wetting of the tortuous pore structure in thick electrodes leads to localized high current densities during the first charge. This causes uneven EDC reduction and localized lithium plating.

Step-by-Step Procedure:

  • Assemble CR2032 coin cells using a graphite anode (loading: ~3.0 mAh/cm²), an NCM811 cathode, and a polypropylene separator (e.g., Celgard 2400).

  • Inject exactly 40 μL of the EDC-formulated electrolyte onto the separator.

  • Crimp the cell at 1000 psi.

  • Critical Step: Rest the assembled cells at 25°C for exactly 12 hours prior to applying any electrochemical bias.

Electrochemical Formation Cycling

Causality for C/20 rate: EDC reduces at a higher potential (~1.5V vs Li/Li⁺) than bulk EC (~0.8V). A slow C-rate ensures EDC is fully utilized to form the primary SEI layer before the bulk solvent begins to co-intercalate or decompose. High C-rates cause violent, porous precipitation of reduction products, yielding a fragile SEI.

Step-by-Step Procedure:

  • Cycle 1 (SEI Formation): Charge the cell at a constant current of C/20 to 4.2 V. Hold at 4.2 V until the current decays to C/100. Discharge at C/20 to 2.8 V.

  • Cycles 2-3 (Stabilization): Charge and discharge at C/10 to stabilize the newly formed SEI network.

  • Long-Term Cycling: Proceed with 1C/1C charge/discharge cycling to evaluate capacity retention.

Workflow Step1 1. Electrolyte Formulation (Ar Glovebox, H₂O < 1 ppm) Step2 2. Additive Integration (1.0 wt% EDC dissolution) Step1->Step2 Step3 3. Cell Assembly (CR2032, Graphite/NCM811) Step2->Step3 Step4 4. Wetting & Rest (12 Hours at 25°C) Step3->Step4 Step5 5. Formation Cycling (C/20, 2.8V - 4.2V) Step4->Step5 Step6 6. Electrochemical Profiling (EIS, Long-term Cycling) Step5->Step6

Fig 2. Step-by-step experimental workflow for EDC electrolyte testing.

Data Presentation & Expected Outcomes

When the protocol is executed correctly, the 3D cross-linked nature of the EDC-derived SEI manifests as a significant reduction in interfacial resistance and a drastic decrease in transition metal crossover.

Table 1: Comparative Electrochemical Performance (NCM811 // Graphite Full Cells)

Diagnostic MetricBaseline (1M LiPF₆, EC/EMC)Modified (Baseline + 1.0 wt% EDC)Mechanistic Implication
Initial Coulombic Efficiency (ICE) 86.5%89.2%EDC reduces prior to EC, forming a passivating layer that prevents excess solvent consumption.
SEI Resistance ( RSEI​ ) 45.2 Ω 28.6 Ω The cross-linked polycarbonate network exhibits superior Li⁺ conductivity compared to linear poly-EC.
Capacity Retention (300 cycles, 1C) 72.4%88.7%Elastomeric SEI accommodates anode expansion without fracturing.
Anode Transition Metal Content (Mn) 410 ppm< 45 ppmDicarbonate oxygen atoms successfully chelate dissolved Mn²⁺ ions[2].

References

  • Ge, J. (2023). Lithium secondary battery electrolyte with high performance and lithium-ion battery. Chinese Patent CN115832436A. Google Patents.
  • Schmidt, S., Gatti, F., Luitz, M., & Mülhaupt, R. (2017). Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers. Macromolecules, 50(6), 2296–2303. ACS Publications. Available at:[Link]

  • Lee, J.-C., & Litt, M. H. (2000). Ring-Opening Polymerization of Ethylene Carbonate and Depolymerization of Poly(ethylene oxide-co-ethylene carbonate). Macromolecules, 33(5), 1618–1627. ACS Publications. Available at:[Link]

  • Gauthier, M., et al. (2022). Networks of Electrochemical Oxidation of Common Lithium-Ion Battery Solvents Revealed by NMR Spectroscopy. Advanced Energy Materials. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Catalytic Synthesis of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (Erythritol Dicarbonate)

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for the synthesis of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for the synthesis of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione—commonly known as erythritol dicarbonate (EDC) or butadiene dicarbonate (BDC)—from CO₂ and bio-based precursors.

Executive Summary & Mechanistic Rationale

The transition from toxic, moisture-sensitive isocyanates to Non-Isocyanate Polyurethanes (NIPUs) is a critical frontier in sustainable materials and biomedical device development. The monomer rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (EDC) is highly prized in this space. Because of the inductive electron-withdrawing effect of its adjacent 1,3-dioxolane-2-one rings, EDC exhibits exceptional reactivity toward amines, enabling catalyst-free aminolysis at room temperature to form structurally ordered polyhydroxyurethanes[1],[2].

Synthesizing EDC directly from meso-erythritol and gaseous CO₂ presents a severe thermodynamic challenge: the condensation reaction produces water, which heavily shifts the equilibrium backward[3]. To overcome this, modern catalytic synthesis relies on three distinct pathways:

  • Direct CO₂ Fixation via Hydration Cascades: Utilizing CeO₂ as a catalyst and 2-cyanopyridine as a chemical water scavenger to force the equilibrium forward[3].

  • Surrogate Carbonation (The Scalable Standard): Utilizing Dimethyl Carbonate (DMC)—a green solvent synthesized from CO₂—as an activated surrogate, catalyzed by the bicyclic guanidine TBD[4],[5].

  • Epoxide-CO₂ Cycloaddition: Epoxidizing bio-butadiene to 2,2'-bioxirane, followed by direct CO₂ insertion using Metal-Organic Framework (MOF) catalysts[6],[7].

Reaction Pathways & Logical Relationships

SynthesisRoutes Erythritol meso-Erythritol (Polyol) CatCeO2 CeO2 / 2-Cyanopyridine Cascade System Erythritol->CatCeO2 Direct Condensation CatTBD TBD Organocatalyst (Transcarbonation) Erythritol->CatTBD Transesterification CO2 CO2 Gas (1-30 bar) CO2->CatCeO2 CatMOF Al-OH-fumarate MOF (Cycloaddition) CO2->CatMOF DMC Dimethyl Carbonate (CO2 Surrogate) DMC->CatTBD Bioxirane 2,2'-Bioxirane (Diepoxide) Bioxirane->CatMOF Ring-Opening EDC rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (EDC) CatCeO2->EDC H2O Scavenged CatTBD->EDC MeOH Removed CatMOF->EDC 100% Atom Econ

Mechanistic pathways for EDC synthesis via direct CO2 fixation and DMC surrogate carbonation.

Experimental Protocols & Causality

Protocol A: Direct CO₂ Fixation via CeO₂/2-Cyanopyridine Cascade

This protocol utilizes gaseous CO₂ directly, leveraging a dehydration cascade to bypass thermodynamic limits[3].

  • Causality of Design: CeO₂ provides dense Lewis acidic and basic surface sites that co-activate the hydroxyls of erythritol and the CO₂ molecule. Because the reaction produces water (which would hydrolyze the product), 2-cyanopyridine is added as a chemical scavenger. It irreversibly hydrates to 2-picolinamide, removing water from the system and driving Le Chatelier's principle toward the bis-carbonate.

  • Step-by-Step Methodology:

    • Catalyst Activation: Calcine CeO₂ nanoparticles at 600 °C for 3 hours to remove surface-bound water and maximize active Lewis sites.

    • Reactor Loading: In a 50 mL stainless-steel high-pressure autoclave, add meso-erythritol (10 mmol), activated CeO₂ (1 mmol), 2-cyanopyridine (40 mmol), and anhydrous DMF (10 mL).

    • Pressurization: Seal the autoclave, purge three times with CO₂ to remove atmospheric moisture, and pressurize to 5 MPa with CO₂ gas.

    • Reaction: Heat the vessel to 150 °C under continuous mechanical stirring (800 rpm) for 12 hours.

    • Isolation: Cool the reactor to room temperature in an ice bath and slowly vent the residual CO₂. Filter the mixture to recover the CeO₂ catalyst. Isolate the EDC via silica gel column chromatography or selective precipitation.

Protocol B: Scalable Surrogate Carbonation using DMC and TBD

This is the most sustainable, high-yielding, and scalable protocol for laboratory and pilot production[4],[5].

  • Causality of Design: Dimethyl carbonate (DMC) serves as an activated, CO₂-derived surrogate. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a powerful bicyclic guanidine base that acts as a bifunctional organocatalyst. It simultaneously donates a hydrogen bond to the carbonyl oxygen of DMC (increasing electrophilicity) and accepts a proton from the hydroxyl group of erythritol (increasing nucleophilicity). Applying a specific vacuum (320 mbar) at 40 °C selectively distills off the methanol byproduct without boiling the DMC solvent, forcing the equilibrium to >90% yield.

  • Step-by-Step Methodology:

    • Reagent Mixing: In a 100 mL round-bottom flask, suspend meso-erythritol (2.0 g, 16.4 mmol) and TBD (114 mg, 0.82 mmol, 5 mol%) in DMC (15 mL).

    • Dissolution: Attach the flask to a rotary evaporator. Rotate and heat the water bath to 60 °C at atmospheric pressure until the erythritol completely dissolves (approx. 40 min).

    • Vacuum Transcarbonation: Lower the bath temperature to 40 °C and apply a vacuum of exactly 320 mbar.

    • Precipitation: Maintain these conditions for 30–60 minutes. As methanol is removed, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (EDC) will spontaneously precipitate as a highly pure white solid directly from the reaction mixture.

    • Filtration & Catalyst Recycling: Filter the white precipitate. The filtrate (containing unreacted DMC and the TBD catalyst) can be recycled for up to 8 subsequent synthetic cycles without loss of catalytic activity[4]. Wash the solid with a minimal amount of cold DMC and dry in vacuo.

Protocol C: MOF-Catalyzed CO₂ Fixation of 2,2'-Bioxirane

An alternative 100% atom-economical route utilizing epoxide ring strain[6],[7].

  • Causality of Design: To bypass the water-byproduct limitation entirely, bio-derived butadiene is epoxidized to 2,2'-bioxirane. The ring strain of the epoxide provides the thermodynamic driving force. The Al-OH-fumarate MOF features dense Lewis acidic aluminum sites that coordinate the epoxide oxygen, while a co-catalyst (CTAB) provides a nucleophilic bromide ion to open the ring, facilitating CO₂ insertion.

  • Step-by-Step Methodology:

    • In a high-pressure reactor, combine 2,2'-bioxirane, Al-OH-fumarate MOF (catalyst), and CTAB (co-catalyst).

    • Pressurize with CO₂ (30 bar) and heat to 120–130 °C for 6–24 hours.

    • Cool the reactor, vent the CO₂, and filter out the heterogeneous MOF catalyst for reuse.

Quantitative Route Comparison

ParameterProtocol A: Direct CO₂ FixationProtocol B: Surrogate (DMC)Protocol C: Bioxirane + CO₂
Carbon Source CO₂ Gas (5 MPa)Dimethyl Carbonate (DMC)CO₂ Gas (30 bar)
Catalyst System CeO₂ / 2-CyanopyridineTBD (Organocatalyst)Al-OH-fumarate MOF / CTAB
Reaction Temp. 150 °C40 °C – 60 °C120 °C – 130 °C
Byproduct Water (Trapped as amide)Methanol (Removed via vac)None (100% Atom Economy)
Typical Yield Low to Moderate> 90%High
Scalability Limited (Thermodynamic barrier)Excellent (Pilot-ready)Good (Requires high pressure)

Analytical Self-Validation

To ensure the protocols act as self-validating systems, researchers must confirm the complete conversion of the linear polyol to the bis-cyclic carbonate. EDC is optically inactive (meso form).

  • FTIR Spectroscopy: The primary indicator of successful synthesis is the complete disappearance of the broad O-H stretching band at 3200–3500 cm⁻¹ (from erythritol) and the emergence of a sharp, intense C=O stretching band at 1800–1810 cm⁻¹ , which is highly characteristic of the strained 5-membered cyclic carbonate rings[1].

  • ¹H NMR (DMSO-d₆, 400 MHz): The starting material (meso-erythritol) exhibits distinct hydroxyl proton signals at ~4.3 ppm. In highly pure rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione, these OH peaks disappear entirely, and the aliphatic protons shift significantly downfield due to the electron-withdrawing carbonate groups. Expect clean signals at:

    • δ 5.15 (m, 2H, internal CH)

    • δ 4.65 (t, 2H, equatorial CH₂)

    • δ 4.35 (t, 2H, axial CH₂)

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione synthesis

Welcome to the Technical Support Center for the synthesis of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly known in the literature as Erythritol Bis-Carbonate (EBC) or Butadiene Dicarbonate (BDC). As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly known in the literature as Erythritol Bis-Carbonate (EBC) or Butadiene Dicarbonate (BDC).

As a Senior Application Scientist, I frequently consult on the scale-up and yield optimization of highly reactive cyclic carbonates. EBC is a critical monomer for the isocyanate-free synthesis of polyhydroxyurethanes (PHUs)[1]. However, its synthesis is notoriously tricky. Conventional transesterification often stalls at the monofunctional cyclic ether carbonate stage due to unfavorable thermodynamics and poor leaving group dynamics[1][2].

This guide is designed to move beyond basic recipes. We will explore the causality behind experimental choices, establish self-validating protocols, and troubleshoot the exact mechanistic bottlenecks that cause yield plateaus.

Mechanistic Workflow & Synthesis Strategies

To improve yield, we must first understand the equilibrium drivers. The synthesis of EBC from meso-erythritol requires a double carbonation. The first carbonation is relatively straightforward, but the second carbonation is thermodynamically hindered. Overcoming this requires either a powerful leaving group (the DPC route) or a phase-change equilibrium driver (the DMC route)[1][2].

SynthesisWorkflow Erythritol meso-Erythritol Inter Monofunctional Cyclic Carbonate (Soluble Intermediate) Erythritol->Inter + DMC or DPC DMC Dimethyl Carbonate (DMC) Solvent & Reagent DMC->Inter DPC Diphenyl Carbonate (DPC) Reagent DPC->Inter Cat_TBD TBD Catalyst (5 mol%) Cat_TBD->Inter Target rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (Erythritol Bis-Carbonate) Cat_TBD->Target Cat_Zn Zn(OAc)2 Catalyst (1 mol%) Cat_Zn->Inter Cat_Zn->Target Inter->Target 2nd Carbonation Precipitation Product Precipitation (Drives Equilibrium) Target->Precipitation DMC Route Vacuum Vacuum Distillation (Removes Phenol) Target->Vacuum DPC Route

Mechanistic workflow of EBC synthesis comparing DMC and DPC routes with equilibrium drivers.

Quantitative Comparison of Synthesis Routes
ParameterDMC + TBD Route (Highly Recommended)DPC + Zn(OAc)₂ Route
Reagents Dimethyl carbonate (excess)Diphenyl carbonate (2.10 equiv)
Catalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
Temperature 60–75 °C120 °C
Equilibrium Driver Product precipitation (Le Chatelier's Principle)Vacuum distillation of phenol/DMSO
Typical Yield ~90%80–90%
Workup Simple vacuum filtrationRecrystallization from acetone
Sustainability High (Catalyst/solvent recyclable up to 8x)Moderate (Requires vacuum, generates phenol)

Standardized Self-Validating Protocols

A self-validating protocol is one where the physical state of the reaction provides real-time feedback on its progress, minimizing the need for constant TLC or NMR sampling.

Method A: TBD-Catalyzed DMC Transesterification (Sustainable & High Yield)

Causality: TBD acts as a powerful bifunctional organocatalyst, activating both the carbonyl of DMC and the hydroxyl groups of erythritol. By using DMC as both the solvent and the reagent, the reaction validates its own completion via a phase change. The starting materials are soluble in DMC, but the target dicarbonate is insoluble. The onset of precipitation directly confirms the second carbonation step, simultaneously driving the equilibrium forward and protecting the product from side reactions[2][3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask (or rotary evaporator flask), disperse meso-erythritol (1.0 equiv) and TBD (0.05 equiv) in anhydrous Dimethyl Carbonate (DMC). Use DMC in large excess as it serves as the solvent[2][3].

  • Reaction: Heat the mixture to 60–75 °C. If using a rotary evaporator setup, apply gentle rotation at atmospheric pressure to ensure homogeneous mixing as the solid dissolves[3].

  • Observation & Equilibrium Shift: Monitor the solution. Initially, the intermediate monofunctional carbonate forms and remains in solution. After approximately 40 minutes to a few hours (depending on scale), the target rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione will begin to precipitate as a white solid[3].

  • Isolation: Cool the mixture to room temperature. Isolate the pure product via simple vacuum filtration[2].

  • Recycling (Optional but Recommended): Retain the mother liquor. It contains unreacted DMC, the dissolved TBD catalyst, and trace intermediates. You can directly recharge this liquor with fresh meso-erythritol and make up the DMC volume for up to 8 subsequent cycles without yield loss[2][3].

Method B: DPC Transesterification with Zinc Acetate

Causality: Diphenyl carbonate (DPC) is more electrophilic than DMC, and phenol is a superior leaving group compared to methanol. The reaction progression is validated by the continuous evolution and condensation of phenol, ensuring the removal of the byproduct and driving the thermodynamic equilibrium[1].

Step-by-Step Methodology:

  • Preparation: Combine meso-erythritol (1.0 equiv), Diphenyl Carbonate (DPC, 2.10 equiv), Zn(OAc)₂·2H₂O (1 mol %), and DMSO (4.5 mol/L) in a distillation apparatus[1].

  • Reaction & Distillation: Heat the mixture to 120 °C under reduced pressure (30 mbar). Stir continuously for 19 hours[1].

  • Equilibrium: Under these conditions, DMSO and the byproduct phenol are continuously distilled off. Monitor the distillation head to ensure continuous removal[1].

  • Isolation: The residual crude product will appear as a brown solid. Collect this solid and recrystallize it from acetone to yield colorless crystals (melting point 168–170 °C)[1].

Troubleshooting Guide & FAQs

Q: My reaction with dimethyl carbonate (DMC) yields mostly monofunctional cyclic carbonate impurities. How do I push the reaction to the dicarbonate? A: Conventional transesterification with dialkyl carbonates often stalls at the monofunctional cyclic ether carbonate due to poor leaving group ability and unfavorable thermodynamics[1]. To resolve this, you must switch to a precipitation-driven system . Use DMC in large excess as the solvent and switch your catalyst to TBD. As the dicarbonate forms, it precipitates out of the DMC, driving the equilibrium forward via Le Chatelier's principle[2]. If you are using standard Lewis acids with DMC, the equilibrium will not favor the dicarbonate.

Q: I am using the DPC route, but my product is highly discolored (brown solid) and my yield is plateauing at 60%. How can I improve purity and yield? A: The brown discoloration in the DPC route is typically due to phenol oxidation and thermal degradation of the catalyst/intermediates during the long 19-hour reaction at 120 °C[1]. Resolution: Ensure strict anaerobic conditions (inert argon or nitrogen backfill before applying vacuum). To recover your yield, ensure your vacuum is strong enough (≤ 30 mbar) to continuously remove the phenol. If phenol remains in the flask, the reaction will plateau. Purify the crude brown solid by recrystallizing from acetone to obtain the pure 99% colorless crystalline product[1].

Q: Does the synthesis preserve the stereochemistry of the starting material? A: Yes. The carbonation of meso-erythritol ((2R,3S)-butane-1,2,3,4-tetrol) selectively yields the optically inactive rel-(4R,4'S) stereoisomer of the dicarbonate[4]. The reaction occurs with retention of configuration at the chiral centers because the bond formation and breaking happen at the primary and secondary oxygen atoms, leaving the chiral carbon centers untouched.

Q: Why is the reactivity of this specific bis-carbonate so much higher than standard cyclic carbonates in NIPU synthesis? A: The rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione benefits from a strong inductive effect from the adjacent cyclic carbonate ring. This electron-withdrawing effect significantly increases the electrophilicity of the carbonate carbon. As a result, EBC can react with primary alkylamines (like hexamethylenediamine) at room temperature without the need for additional catalysts, which is highly unusual for standard five-membered cyclic carbonates[1][4].

References

  • Source: acs.
  • Title: Facile and Sustainable Synthesis of Erythritol bis(carbonate), a Valuable Monomer for Non-Isocyanate Polyurethanes (NIPUs)
  • Source: nih.
  • Title: General reaction scheme of the reaction of erythritol to erythritol bis(carbonate).

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

Welcome to the Technical Support Center for rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , widely known as meso-erythritol dicarbonate (EDC) or bioxirane dicarbonate (BDC). This highly reactive bis-cyclic carbonate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , widely known as meso-erythritol dicarbonate (EDC) or bioxirane dicarbonate (BDC). This highly reactive bis-cyclic carbonate is a cornerstone monomer for synthesizing solvent-free, non-isocyanate polyhydroxyurethanes (NIPUs/PHUs).

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for isolating and purifying EDC to polymer-grade standards.

Mechanistic Principles of EDC Purification

Extensive purification of EDC is not merely a best practice; it is a strict requirement for successful polymerization. During the carbonation of meso-erythritol, intramolecular etherification often competes with the desired transesterification. This side reaction generates monofunctional cyclic ether carbonates [1].

Because PHU synthesis relies on step-growth polyaddition, even trace amounts of these monofunctional impurities act as irreversible chain terminators, drastically impairing the final molar mass and mechanical properties of the polymer[1]. Therefore, the chosen synthesis route directly dictates the required purification rigor to eliminate these terminators.

Quantitative Comparison of Purification Strategies

Depending on your synthetic pathway, the purification logic shifts from intensive recrystallization to simple equilibrium-driven precipitation.

ParameterDPC Route (Mülhaupt et al.)[1]DMC Route (Meier et al.)[2]
Reagents meso-Erythritol + Diphenyl Carbonate (DPC)meso-Erythritol + Dimethyl Carbonate (DMC)
Catalyst & Solvent Zn(OAc)₂·2H₂O in DMSOTBD (Triazabicyclodecene) in DMC
Primary Byproducts Phenol, Monofunctional carbonatesMethanol (removed in vacuo)
Purification Method Vacuum distillation followed by Acetone Recrystallization Direct Filtration and DMC washing
Typical Yield 80 – 90%~90%
Target Purity / Melting Point >99% / 168–170 °C>99% / 168–170 °C

Frequently Asked Questions & Troubleshooting

Q: My crude EDC from the DPC route is a dark brown oil/solid. How do I effectively recrystallize it? A: The dark brown coloration is caused by thermal degradation products and residual phenol/DMSO from the 120 °C reaction[1]. Causality: DMSO and phenol act as co-solvents that suppress the crystallization of EDC. Solution: Ensure absolute complete vacuum distillation of DMSO and phenol prior to attempting crystallization. Once distilled, use acetone as the recrystallization solvent. EDC exhibits a highly temperature-dependent solubility profile in acetone, making it ideal for rejecting residual phenolic impurities into the mother liquor.

Q: During acetone recrystallization, the product "oils out" (forms a biphasic liquid) instead of forming crystals. What is the cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of impurities alters the solubility dynamics, dropping the melting point of the solute below the saturation temperature, or if the cooling rate is too rapid. Solution: Reheat the mixture until it is a single homogeneous phase. Add a slight excess of acetone (5-10% v/v) to lower the saturation temperature below the impurity-depressed melting point. Cool at a much slower, controlled rate (e.g., 0.5 °C/min). Seeding the solution with a pure EDC crystal at the cloud point will force heterogeneous nucleation and bypass the oiling-out phase.

Q: I am using the DMC/TBD route, but my yield is lower than the reported 90% and the product isn't precipitating. Why? A: The DMC route relies on Le Chatelier's principle. The precipitation of EDC is actively driven by shifting the equilibrium via the continuous removal of the methanol byproduct[2]. Causality: If methanol is not efficiently removed under reduced pressure (e.g., 314 mbar at 60 °C), the transesterification equilibrium stalls, and EDC remains partially soluble in the DMC/methanol mixture. Solution: Verify that your rotary evaporator vacuum is accurately calibrated to ~314 mbar and the system is completely leak-free to ensure continuous methanol stripping[2].

Standard Operating Protocols (SOPs)

Protocol A: Acetone Recrystallization (For DPC/DMSO Route)[1]
  • Distillation: Transfer the crude reaction mixture to a short-path distillation setup. Strip off DMSO and phenol under high vacuum until a crude brown solid remains.

  • Dissolution: Transfer the solid to a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling acetone (approx. 1.5 - 2.0 mL per gram of crude solid) until complete dissolution is achieved.

  • Hot Filtration: If insoluble particulates or catalyst residues remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to a -20 °C freezer overnight to maximize yield.

  • Isolation: Filter the resulting colorless crystals under vacuum. Wash with a small volume of ice-cold acetone.

  • Drying: Dry the crystals overnight in a vacuum oven at 40 °C. Confirm purity via ¹H NMR (DMSO-d₆: δ = 4.35–4.45 (m, 2H), 4.58–4.68 (m, 2H), 5.12–5.20 (m, 2H) ppm)[1].

Protocol B: Direct Precipitation & Washing (For DMC/TBD Route)[2]
  • Reaction & Evaporation: Disperse meso-erythritol and TBD (5 mol%) in DMC. Heat to 60 °C on a rotary evaporator set to 314 mbar for 40 minutes.

  • Precipitation: As methanol is removed, observe the complete dissolution of erythritol (approx. 30 mins), followed shortly by the precipitation of a white powder (EDC)[2].

  • Isolation: Cool the flask to room temperature. Filter the white precipitate directly from the reaction mixture using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of fresh, room-temperature DMC to remove residual TBD catalyst. (Note: The mother liquor can be recycled for subsequent batches[2]).

  • Drying: Dry the white powder under high vacuum to yield polymer-grade EDC.

Process Visualizations

G Start Crude meso-Erythritol Dicarbonate Route1 DPC Route (Contains Phenol/DMSO) Start->Route1 Route2 DMC / TBD Route (Contains Methanol/TBD) Start->Route2 Distill Vacuum Distillation Remove Phenol/DMSO Route1->Distill Evap Rotary Evaporation Remove Methanol Route2->Evap Recryst Acetone Recrystallization (Hot dissolution & slow cooling) Distill->Recryst Filter Direct Filtration & DMC Wash Evap->Filter Pure Pure rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (>99% Purity, Tm 168-170 °C) Recryst->Pure Filter->Pure

Workflow comparison of EDC purification via DPC and DMC synthetic routes.

G Issue Issue: Product 'Oils Out' During Cooling Check1 Are impurities >10%? (Check via NMR) Issue->Check1 Action1 Perform silica plug or liquid-liquid extraction first Check1->Action1 Yes Action2 Reheat to homogeneous solution Check1->Action2 No Action1->Action2 After prep Step2 Add 5-10% excess Acetone Action2->Step2 Step3 Cool slowly (0.5 °C/min) & Seed at cloud point Step2->Step3 Success Crystalline Solid Forms Step3->Success

Troubleshooting decision tree for resolving oiling out during EDC recrystallization.

Sources

Troubleshooting

minimizing unwanted side reactions during rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione ring-opening

Welcome to the Technical Support Center for the synthesis of non-isocyanate polyurethanes (NIPUs) via the aminolysis of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (commonly known as meso-erythritol bis-carbonate, BD...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of non-isocyanate polyurethanes (NIPUs) via the aminolysis of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (commonly known as meso-erythritol bis-carbonate, BDC, or EDC).

Because BDC possesses a highly electrophilic carbonyl core driven by the inductive effect of its adjacent cyclic carbonate ring, it exhibits exceptional reactivity[1]. However, this same hyper-reactivity makes the ring-opening process highly susceptible to unwanted side reactions if thermodynamic and kinetic parameters are not strictly controlled. This guide is designed to help researchers troubleshoot premature chain termination, manage regioselectivity, and establish self-validating experimental protocols.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my polyhydroxyurethane (PHU) synthesis stalling at low molecular weights (Mn < 10,000 g/mol )?

A: This is the hallmark of premature chain termination caused by two primary side reactions: oxazolidinone formation and urea formation [2].

  • The Causality: When utilizing highly reactive monomers like BDC, elevated temperatures (>80°C) provide the activation energy required for the newly formed hydroxyurethane intermediate to undergo intramolecular cyclization. This forms a stable five-membered oxazolidinone ring, consuming the reactive chain end and halting polymerization[3]. Furthermore, if protic solvents (like methanol) are used, hydrogen bonding increases the accessibility of the urethane linkage to secondary nucleophilic attacks by the amine, yielding urea and cleaving the polymer chain[3].

  • Actionable Fix: Leverage the intrinsic high reactivity of BDC. Lower the reaction temperature to ambient conditions (20°C–50°C) and conduct the synthesis in a strictly aprotic solvent (e.g., DMSO)[2].

Q2: Do I need to add a Lewis acid or organocatalyst to drive the ring-opening of BDC?

A: No. Unlike conventional mono-cyclic carbonates (e.g., propylene carbonate) that suffer from slow aminolysis and require catalysts, BDC benefits from a strong electron-withdrawing inductive effect[1]. Adding a catalyst (such as TBD) does not alter the intrinsic regioselectivity of the ring-opening but can inadvertently accelerate the aforementioned side reactions[3]. A catalyst-free system acts as a self-validating diagnostic: if the reaction does not proceed rapidly at room temperature, you should suspect moisture contamination or amine degradation rather than a lack of catalytic driving force[1][2].

Q3: How do I control regioselectivity to maximize secondary hydroxyl group formation?

A: The nucleophilic attack of the amine can occur at either the less hindered CH₂ (yielding a secondary hydroxyl) or the more hindered CH (yielding a primary hydroxyl). For BDC, regioselectivity is intrinsic to the stereochemical structure of the monomer and the reaction temperature[3].

  • The Causality: Aminolysis of BDC with aliphatic amines (e.g., 1,6-hexanediamine) in DMSO typically yields ~86% secondary hydroxyl groups[3]. Higher thermal energy overcomes the steric barriers that normally direct the amine to the less hindered carbon. To maintain high secondary hydroxyl selectivity, avoid bulky amines and maintain lower reaction temperatures[3].

Q4: My reaction mixture turns into an intractable gel within minutes. Is this crosslinking?

A: Not necessarily. The rapid ring-opening of BDC generates a high density of pendant hydroxyl groups alongside urethane linkages. This results in extensive, immediate intermolecular hydrogen bonding, which manifests as a massive viscosity spike[1][3]. While it mimics chemical crosslinking, it is a physical gelation.

  • Actionable Fix: If performing solution polymerization, decrease the monomer concentration to 1.0 M in DMSO to disrupt the hydrogen-bonding network[2]. If targeting a solvent-free approach, utilize reactive extrusion (REx) where high shear forces can manage the viscous melt and ensure monomer diffusion[2].

Part 2: Quantitative Data on Side Reactions

The following table summarizes how specific reaction parameters dictate the dominant chemical pathways during BDC aminolysis.

ParameterConditionDominant PathwayMechanistic CausalityRef
Temperature > 80°COxazolidinone FormationHigh thermal energy drives the intramolecular cyclization of the hydroxyurethane intermediate, terminating the chain.[3]
Temperature 20°C – 50°CLinear PHU FormationMild conditions favor the kinetically driven urethane extension while suppressing the activation energy needed for cyclization.[2]
Solvent Type Protic (e.g., Methanol)Urea FormationProtic solvents hydrogen-bond with the urethane carbonyl, increasing its electrophilicity and susceptibility to amine cleavage.[3]
Solvent Type Aprotic (e.g., DMSO)Linear PHU FormationAprotic solvents stabilize the transition state of the initial ring-opening without activating the formed urethane bonds.[2]
Catalyst Present (e.g., TBD)Negligible impact on isomersRegioselectivity is intrinsic to the cyclic carbonate's steric structure, not the catalytic system employed.[3]

Part 3: Reaction Pathway Visualization

G EDC rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (Meso-Erythritol Bis-Carbonate) Intermediate Hydroxyurethane Intermediate (Primary/Secondary OH) EDC->Intermediate Aminolysis (Room Temp to 60°C) Amine Aliphatic Diamine (e.g., 1,6-Hexamethylenediamine) Amine->Intermediate PHU Desired Pathway: Linear Polyhydroxyurethane (PHU) Intermediate->PHU Chain Extension Oxazolidinone Side Reaction (High Temp): Oxazolidinone + Polymer Chain Termination Intermediate->Oxazolidinone Intramolecular Cyclization (>80°C) Urea Side Reaction (Excess Amine/Protic Solvents): Urea Formation + Chain Cleavage Intermediate->Urea Secondary Amine Attack (Protic Solvent)

Reaction pathways of erythritol bis-carbonate aminolysis, highlighting desired PHU vs. side reactions.

Part 4: Self-Validating Experimental Protocol

Methodology: Catalyst-Free Solution Polyaddition of BDC

This protocol is designed as a closed-loop, self-validating system. By intentionally omitting a catalyst, the success of the reaction relies entirely on the intrinsic purity of the monomers and the absence of moisture.

Step 1: Monomer Purification & Desiccation

  • Action: Recrystallize BDC from anhydrous acetone to achieve >99% purity. Dry under a high vacuum at 40°C for 24 hours.

  • Causality: Trace moisture will aggressively hydrolyze the hyper-reactive BDC rings, leading to decarboxylation and the formation of unreactive diols, permanently capping the stoichiometry and preventing high molecular weight buildup[2].

Step 2: Solvent Deoxygenation

  • Action: Dry Dimethyl Sulfoxide (DMSO) over activated 4Å molecular sieves for 48 hours, followed by argon sparging.

  • Causality: DMSO is chosen because it is aprotic (preventing urea side reactions) and highly polar (capable of solvating the heavily hydrogen-bonded PHU chains)[2][3].

Step 3: Equimolar Mixing & Self-Validation Check

  • Action: In a flame-dried reactor under an inert argon atmosphere, dissolve BDC in DMSO to achieve exactly a 1.0 mol/L concentration. Slowly add an equimolar amount of a purified aliphatic diamine (e.g., 1,12-diaminododecane) dropwise at 20°C[1][2].

  • Self-Validation Check: The reaction relies on the spontaneous room-temperature reactivity of BDC. If the solution does not exhibit a rapid, visually obvious viscosity increase within 10 minutes at 20°C, this immediately indicates compromised monomer purity or amine oxidation. Halt the workflow here before resources are wasted.

Step 4: Controlled Chain Extension

  • Action: Maintain the reaction temperature strictly between 20°C and 50°C for 4 to 12 hours.

  • Causality: Keeping the temperature below 80°C provides enough kinetic energy for chain extension while remaining below the thermodynamic threshold required for the intramolecular cyclization that forms chain-terminating oxazolidinones[3].

Step 5: Spectroscopic Monitoring & Recovery

  • Action: Monitor the reaction via FTIR. Confirm the complete disappearance of the cyclic carbonate C=O stretch (~1800 cm⁻¹) and the appearance of the urethane C=O stretch (~1700 cm⁻¹)[2]. Precipitate the resulting linear PHU into an excess of diethyl ether, filter, and dry under vacuum at 40°C.

References

  • Source: nih.
  • Source: acs.
  • Optimizing poly(hydroxyurethane)

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione Polymerization

Welcome to the Advanced Polymerization Support Center. This guide is specifically engineered for researchers and scientists synthesizing non-isocyanate polyurethanes (NIPUs) and polyhydroxyurethanes (PHUs) using rel-(4R,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. This guide is specifically engineered for researchers and scientists synthesizing non-isocyanate polyurethanes (NIPUs) and polyhydroxyurethanes (PHUs) using rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione —commonly referred to as erythritol dicarbonate (EDC) or butadiene dicarbonate (BDC).

Unlike standard five-membered cyclic carbonates, EDC presents a unique kinetic profile. The optimization of catalyst concentration for this specific monomer is counterintuitive: the goal is often minimizing rather than maximizing catalytic intervention.

The Catalyst Paradox: Troubleshooting Guide & FAQs

Q: Why is my polymer molecular weight plateauing or degrading when I use the standard 5 mol% TBD catalyst for EDC polymerization?

A: This is a classic case of over-catalysis. While standard cyclic carbonates (e.g., propylene carbonate) require strong organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to achieve reasonable reaction rates, EDC is a kinetic exception. The adjacent dioxolane rings exert a strong electron-withdrawing inductive effect, making EDC1[1].

When you apply 5 mol% TBD to EDC, the excessive basicity promotes side reactions rather than chain extension. Specifically, TBD catalyzes the conversion of the newly formed hydroxyurethanes into 2[2]. This side reaction breaks the strict 1:1 stoichiometry required for step-growth polymerization, prematurely terminating chain growth and leading to a plateau in number-average molecular weight ( Mn​ ).

Actionable Insight: Reduce your TBD concentration to <0.5 mol%, or ideally, perform a catalyst-free synthesis . EDC is reactive enough to achieve quantitative urethane formation with aliphatic diamines at ambient temperature within minutes 3[3].

Q: How does catalyst concentration and temperature affect the primary vs. secondary hydroxyl group ratio in my PHU?

A: The amine-mediated ring-opening of EDC yields a mixture of primary and secondary hydroxyl groups adjacent to the urethane linkages. This regioselectivity is governed by the competition between kinetic and thermodynamic control.

Thermodynamic control favors the formation of secondary hydroxyl groups (typically around 65%), while kinetic control yields primary hydroxyl groups (~35%)[3]. Introducing a catalyst like TBD, especially at elevated temperatures (>50 °C), lowers the activation energy barrier for equilibration, pushing the system further toward the thermodynamically stable secondary hydroxyls. Furthermore, high catalyst loads at elevated temperatures (>150 °C) will trigger 2[2].

Actionable Insight: If your downstream application requires highly reactive primary hydroxyls for crosslinking, you must operate under strict kinetic control: use 0 mol% catalyst and maintain the reaction temperature at or below 50 °C.

Q: I am transitioning from solution polymerization to melt-phase reactive extrusion. Do I need to increase the catalyst concentration to overcome diffusion limits?

A: Counterintuitively, no. While melt-phase reactive extrusion suffers from high viscosity and diffusion limitations compared to solution polymerization, increasing the TBD concentration will cause thermal degradation before it solves your diffusion issues.

At extrusion temperatures, EDC is highly susceptible to the aforementioned urea-forming side reactions if TBD is present[2]. Instead of increasing catalyst concentration, optimize the mechanical mixing (screw design) and use a minimal catalyst load (0.1 mol%) only if employing sterically hindered diamines (like dimer fatty acid diamines). For standard linear aliphatic diamines (e.g., hexamethylenediamine), a catalyst-free melt process is highly recommended to preserve the linear PHU backbone[3].

Quantitative Data: Catalyst Effects on Polymerization

The following table summarizes the causal relationship between TBD concentration, side reactions, and final polymer properties during EDC-diamine polyaddition.

TBD Concentration (mol%)Time to >95% ConversionUrea Side-ReactionsRegioselectivity (2°/1° OH)Final Mn​ Impact
0.0 (Catalyst-Free) 15 - 30 minNot Detected~ 65 / 35Optimal (> 30 kDa)
0.5 < 10 minTrace (< 2%)~ 68 / 32Slight Reduction
5.0 (Standard for 5CCs) < 5 minSignificant (> 10%)> 75 / 25Severe Plateau (< 15 kDa)

Self-Validating Experimental Protocol

Catalyst-Free Solution Polyaddition of EDC and Hexamethylenediamine (HMDA)

This protocol utilizes a self-validating stoichiometric balance. Because step-growth polymerization requires exact 1:1 molar ratios to achieve high molecular weight (dictated by the Carothers equation), the final viscosity of the solution acts as an immediate physical validation of monomer purity and correct stoichiometry.

  • Monomer Preparation: Ensure EDC is highly pure. Impurities like monofunctional cyclic carbonates (byproducts of the synthesis from erythritol) will act as chain terminators[3]. Recrystallize EDC from acetone and dry under vacuum (m.p. 169 °C)[3].

  • Amine Dissolution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the aliphatic diamine (e.g., HMDA) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 1.0 M concentration[3]. Heat mildly to 50 °C if necessary to ensure complete dissolution.

  • Monomer Addition: Add an exact stoichiometric equivalent (1.00:1.00 molar ratio) of EDC powder to the stirring amine solution[3]. Do not add any organocatalyst.

  • Reaction Monitoring: The reaction is highly exothermic. You will observe a rapid increase in macroscopic viscosity—this is your primary self-validation that stoichiometry was maintained and side reactions (which break stoichiometry) are absent. Allow the mixture to stir at ambient temperature (or up to 100 °C for maximum solubility of the growing polymer chain) for 14–20 hours[3].

    • Analytical Validation: Track the disappearance of the cyclic carbonate carbonyl peak (~1800 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹) via FTIR[3].

  • Precipitation & Recovery: Cool the mixture to room temperature. Precipitate the polymer by pouring the DMSO solution dropwise into a large excess of vigorously stirred distilled water[3].

  • Drying: Filter the resulting colorless solid and dry in a vacuum oven at 60 °C until a constant weight is achieved[3].

Mechanistic Visualization

G EDC Erythritol Dicarbonate (EDC) + Aliphatic Diamine Cat TBD Catalyst (0 - 5 mol%) EDC->Cat ROP Ring-Opening Polyaddition (Step-Growth) Cat->ROP Activation Side Side Reaction Pathway Urea Linkages + Diol (Triggered by Excess TBD) Cat->Side Over-catalysis (>0.5 mol%) SecOH Major Pathway (~65%) Secondary OH PHU (Thermodynamic Control) ROP->SecOH PriOH Minor Pathway (~35%) Primary OH PHU (Kinetic Control) ROP->PriOH

Reaction pathways for EDC polyaddition highlighting TBD catalyst effects.

References

  • Schmidt, S. et al. "Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers." Macromolecules (2017). 3

  • Yin, Q. et al. "Biobased Linear and Crystallizable Polyhydroxy(amide-urethane)s from Diglycerol Bis(cyclic carbonate) and the Polyamides of Dimer Fatty Acids." ACS Applied Polymer Materials (2022). 2

  • "Structurally Ordered NIPUs via Catalyst-Free Synthesis with Hard Segments Based on Erythritol and a Long-Chain Diamine." PMC (2023). 1

  • Dannecker, P. K.; Meier, M. A. R. "Facile and Sustainable Synthesis of Erythritol bis(carbonate), a Valuable Monomer for Non-Isocyanate Polyurethanes (NIPUs)." Scientific Reports (2019). 4

Sources

Troubleshooting

troubleshooting low monomer conversion rates of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

Topic: Troubleshooting Low Monomer Conversion of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (Meso-Erythritol Dicarbonate) Welcome to the Advanced Applications Support Portal. As researchers transition toward isocyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Monomer Conversion of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (Meso-Erythritol Dicarbonate)

Welcome to the Advanced Applications Support Portal. As researchers transition toward isocyanate-free polyurethanes (NIPUs), rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione—commonly known as meso-erythritol dicarbonate (EDC)—has emerged as a highly reactive bis-cyclic carbonate building block[1]. However, achieving >99% monomer conversion requires precise thermodynamic and kinetic control. This guide synthesizes field-proven causality, mechanistic theory, and self-validating protocols to resolve stalled conversions.

Part I: Mechanistic FAQs & Troubleshooting

Q1: My reaction stalls at exactly ~50% conversion despite EDC being a "highly reactive" monomer. Why?

The Causality: This is a classic kinetic trapping issue rooted in stereochemistry and inductive effects. EDC possesses two adjacent cyclic carbonate rings. The strong electron-withdrawing nature of the first ring makes the initial aminolysis extremely fast[2]. However, once the first ring opens, the resulting intermediate (a mono-carbonate with adjacent hydroxyl and urethane groups) loses this inductive pull.

Furthermore, the rel-(4R,4'S) meso stereochemistry creates significant steric hindrance and intramolecular hydrogen bonding in the intermediate state. Consequently, the kinetic rate constant for the second ring opening ( k2​ ) is two orders of magnitude slower than the first ( k1​ )[2]. If your protocol does not account for this massive kinetic drop-off, the reaction will artificially stall at 50% overall conversion (100% of the first ring, 0% of the second).

Q2: If the second ring is slow, can I just increase the reaction temperature to >150°C to force completion?

The Causality: No. While increasing thermal energy overcomes the k2​ activation barrier, pushing the temperature above 150°C triggers a competing degradation pathway[1]. At elevated temperatures, the amine acts as a nucleophile against the alkylene carbon rather than the carbonyl carbon, leading to alkylation side reactions (etherification or amine alkylation) and the release of CO₂[1]. This permanently destroys the 1:1 stoichiometric balance required by the Carothers equation, capping your maximum achievable molecular weight and resulting in unreacted residual monomer.

Q3: I am running a melt-phase polymerization. The reaction solidifies before full conversion. What is happening?

The Causality: You are experiencing vitrification. As the linear polyhydroxyurethane (PHU) forms, the molecular weight and the glass transition temperature ( Tg​ ) of the mixture rapidly increase[1]. If the Tg​ of the growing polymer surpasses your reaction temperature, the system transitions from a liquid melt to a glassy state. The reaction shifts from being kinetically controlled to diffusion-controlled. The unreacted mono-carbonate intermediates become physically trapped in the polymer matrix and cannot reach the amine chain ends.

Part II: Quantitative Data Summary

To troubleshoot effectively, you must monitor the distinct phases of EDC aminolysis. The table below summarizes the quantitative parameters and analytical markers required to differentiate between kinetic stalling and side-reaction degradation.

ParameterPhase 1: First Ring OpeningPhase 2: Second Ring OpeningHigh-Temp Degradation
Target Linkage Urethane (PHU)Urethane (PHU)Alkylated Amine / Ether
Relative Kinetics k1​ (Very Fast) k2​≈k1​/100 (Slow)Competes with k2​
Optimal Temperature 20°C – 50°C90°C – 120°C> 150°C (Avoid)
FTIR Marker (Carbonate) Rapid drop of 1800 cm⁻¹ peakSlow disappearance of 1800 cm⁻¹Loss of 1800 cm⁻¹ without urethane gain
FTIR Marker (Urethane) Appearance of 1700 cm⁻¹ peakGrowth of 1700 cm⁻¹ peakN/A
Limiting Factor Exotherm controlSteric hindrance, VitrificationThermodynamic instability

Part III: Mechanistic & Workflow Visualizations

The following diagrams map the kinetic pathways and the optimized experimental workflow.

Pathway EDC EDC Monomer (rel-4R,4'S) Mono Mono-carbonate Intermediate EDC->Mono k1 (Fast) 20-50°C Side Alkylation Side Products EDC->Side T > 150°C Amine Primary Amine Amine->Mono PHU Linear PHU (Target Polymer) Amine->PHU Mono->PHU k2 (Slow) 90-120°C Mono->Side T > 150°C Degradation

Caption: Kinetic pathway of EDC aminolysis highlighting the k1/k2 disparity and high-temperature degradation.

Protocol S1 1. Dehydration & Mixing S2 2. First-Stage Aminolysis (50°C) S1->S2 1:1 Molar S3 3. Second-Stage Propagation (100°C) S2->S3 Overcome k2 QC1 Check 1800 cm⁻¹ (Cyclic Carbonate) S2->QC1 S4 4. FTIR QC & Curing S3->S4 Viscosity Control QC2 Check 1700 cm⁻¹ (Urethane) S4->QC2

Caption: Self-validating workflow for EDC polymerization with integrated FTIR quality control checkpoints.

Part IV: Self-Validating Experimental Protocol

To overcome the kinetic disparity and avoid vitrification/alkylation, use this two-stage, self-validating solution/melt methodology[1][2].

Prerequisites:

  • Ensure EDC and diamines are strictly dried under vacuum at 40°C for 24 hours. Moisture causes premature ring-opening hydrolysis, destroying stoichiometry.

  • Self-Validation Check 0: Titrate your diamine to determine the exact amine value. Do not rely on the bottle's stated molecular weight, as amines absorb atmospheric moisture and CO₂, altering their effective mass.

Step 1: Stoichiometric Mixing (Room Temperature)

  • In a nitrogen-purged glovebox, weigh the EDC and the titrated diamine to an exact 1:1.005 molar ratio (a slight 0.5% amine excess compensates for trace volatilization).

  • If conducting solution polymerization, dissolve monomers in anhydrous DMSO or DMF (1 M concentration).

Step 2: Stage 1 Aminolysis (Kinetic Phase)

  • Heat the mixture to 50°C under continuous stirring for 60 minutes.

  • Self-Validation Check 1: Pull a 0.1 mL aliquot and run an ATR-FTIR scan. You must observe a ~50% reduction in the cyclic carbonate carbonyl peak at ~1800 cm⁻¹ and the emergence of a strong urethane peak at ~1700 cm⁻¹[1]. If the 1800 cm⁻¹ peak is completely absent, your stoichiometry is incorrect (excess amine).

Step 3: Stage 2 Propagation (Thermodynamic Phase)

  • To drive the sluggish k2​ reaction, ramp the temperature to 100°C – 120°C. Strictly maintain T < 150°C to prevent alkylation[1].

  • If running a melt polymerization and the stirrer torque spikes (indicating vitrification), immediately inject a small volume of hot, anhydrous DMSO to plasticize the melt and restore diffusion.

  • Maintain temperature for 4 to 12 hours depending on the steric bulk of your specific diamine.

Step 4: Final Validation and Quenching

  • Self-Validation Check 2: Pull a final aliquot for FTIR. The peak at 1800 cm⁻¹ must be completely flat, indicating >99% monomer conversion[1].

  • Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum at 60°C to constant weight.

References

  • Schmidt, S., Gatti, F. J., Luitz, M., Ritter, B. S., Bruchmann, B., & Mülhaupt, R. (2017). Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers. Macromolecules, 50(6), 2296-2303. Available at:[Link]

  • Salvado, V., Dolatkhani, M., Grau, E., Vidil, T., & Cramail, H. (2022). Sequence-controlled polyhydroxyurethanes with tunable regioregularity obtained from biobased vicinal bis-cyclic carbonates. ChemRxiv / Macromolecules. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione vs. Ethylene Carbonate in Solid-State Electrolytes

Executive Summary The development of solid-state polymer electrolytes (SPEs) is a central challenge in engineering the next generation of safe, high-energy-density lithium batteries. Balancing ionic conductivity with mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of solid-state polymer electrolytes (SPEs) is a central challenge in engineering the next generation of safe, high-energy-density lithium batteries. Balancing ionic conductivity with mechanical robustness and electrochemical stability requires precise molecular design. This guide provides an objective, data-driven comparison between two distinct carbonate-based strategies: utilizing rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (commonly referred to as meso-erythritol dicarbonate, or BDC ) as a structural monomer to build crosslinked networks, versus using ethylene carbonate (EC) as a traditional small-molecule plasticizer within linear polymer matrices.

Mechanistic Causality & Material Design

The Causality Behind the Chemistry
  • BDC (Structural Monomer): BDC is a highly reactive bicyclic carbonate. In SPE design, it is not employed as a free solvent but as a foundational building block. Through isocyanate-free ring-opening polymerization with diamines and poly(ethylene oxide) (PEO) oligomers, BDC forms crosslinked polyhydroxyurethane (PHU) networks 1. The causality here is structural: the pendant hydroxyl groups generated during the BDC ring-opening provide extensive hydrogen bonding, which imparts mechanical toughness and dynamic reprocessability (vitrimer-like behavior). Concurrently, the crosslinked architecture completely suppresses PEO crystallization, ensuring a fully amorphous phase that facilitates continuous Li⁺ segmental hopping without any risk of liquid leakage.

  • EC (Small-Molecule Plasticizer): EC is a monocyclic carbonate characterized by an exceptionally high dielectric constant ( ϵ≈89 ). When added to a polymer electrolyte (e.g., PEO), it intercalates between polymer chains, increasing the free volume and drastically lowering the glass transition temperature ( Tg​ ) 2. The causality of EC's function relies on its ability to act as a localized solvent shell for Li⁺ ions, dissociating lithium salts efficiently. However, because EC remains unanchored to the polymer backbone, it creates a "semi-solid" or gel-like state. At elevated temperatures, this leads to plasticizer leakage, parasitic side reactions at the lithium metal anode, and a narrowed electrochemical stability window.

Visualizing the Electrolyte Architectures

G cluster_0 BDC-Derived PHU Solid Electrolyte cluster_1 EC-Plasticized Polymer Electrolyte N1 rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (BDC Monomer) N2 Polyhydroxyurethane (PHU) Crosslinked Network N1->N2 Amine Ring-Opening (Isocyanate-Free) N3 Solid-State Li+ Conduction (High Modulus, No Leakage) N2->N3 Segmental Motion & Ion Hopping N4 Ethylene Carbonate (EC Plasticizer) N5 Plasticized Polymer Matrix (e.g., PEO + EC) N4->N5 Free Volume Expansion (Tg Reduction) N6 Semi-Solid Li+ Conduction (Low Modulus, Leakage Risk) N5->N6 Liquid-Like Ion Solvation

Mechanistic pathways of BDC-derived PHU networks vs. EC-plasticized matrices in electrolytes.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following workflows incorporate built-in self-validation checkpoints.

Protocol A: Synthesis of BDC-Derived PHU-PEO Solid Polymer Electrolyte
  • Monomer Preparation: Dissolve 3.00 g of PEO-diamine ( Mn​≈1000 Da) and a stoichiometric equivalent of BDC in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Causality: Argon prevents ambient moisture from initiating side reactions with the highly reactive bicyclic carbonate 3.

  • Catalysis & Salt Loading: Add 5 wt% zinc trifluoromethanesulfonate [Zn(OTf)₂] and 0.74 g of lithium trifluoromethanesulfonate (LiOTf). Causality: Zn(OTf)₂ serves a dual purpose—it catalyzes the ring-opening of BDC and facilitates dynamic transcarbamoylation for future network reprocessability. LiOTf provides the mobile charge carriers.

  • Crosslinking: Heat the mixture to 70 °C for 10 hours with vigorous stirring. Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The successful incorporation of BDC is validated by the complete disappearance of the cyclic carbonate C=O stretching band at ~1800 cm⁻¹ and the appearance of the urethane C=O band at ~1700 cm⁻¹.

  • Casting & Drying: Cast the viscous gel into a PTFE mold. Dry at 60 °C for 24 hours, followed by vacuum drying at 40 °C for 12 hours. Validation Checkpoint: Weigh the film periodically; the system is validated as "solvent-free" when the mass reaches a constant value, ensuring no residual DMF artificially inflates the measured ionic conductivity.

Protocol B: Preparation of EC-Plasticized PEO Solid Electrolyte
  • Matrix Dissolution: Dissolve 1.00 g of high-molecular-weight PEO ( Mw​≈600,000 Da) in 15 mL of anhydrous acetonitrile at 50 °C.

  • Plasticizer & Salt Integration: Add 0.30 g of Ethylene Carbonate (EC) and 0.25 g of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to the solution. Causality: The specific ratio (typically[EO]:[Li] = 15:1) ensures optimal salt dissociation by EC without causing macroscopic phase separation.

  • Homogenization: Stir the solution for 12 hours to ensure homogeneous distribution of the EC plasticizer within the PEO coils.

  • Film Casting: Cast the solution onto a glass petri dish and allow the acetonitrile to evaporate slowly at room temperature for 24 hours in an argon-filled glovebox.

  • Vacuum Annealing: Transfer the film to a vacuum oven and dry at 50 °C for 24 hours. Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). A successful EC-plasticized SPE will show a significantly depressed Tg​ (e.g., from -50 °C down to -65 °C) and a reduction in the PEO melting endotherm (~60 °C) compared to pristine PEO 4.

Quantitative Data Presentation

The following table synthesizes the performance metrics of BDC-derived PHU networks versus EC-plasticized PEO electrolytes at a standard operating temperature of 300 K (27 °C).

Performance MetricBDC-Derived PHU-PEO NetworkEC-Plasticized PEO Matrix
Role in Electrolyte Structural Monomer (Crosslinked)Small-Molecule Plasticizer
Ionic Conductivity (300 K) ~ 7.64×10−5 S cm⁻¹~ 1.0×10−4 to 10−3 S cm⁻¹
Electrochemical Stability > 4.2 V (vs. Li/Li⁺)~ 4.0 V (vs. Li/Li⁺)
Mechanical State True Solid (Elastomeric/Tough)Semi-Solid (Gel-like/Soft)
Leakage Risk Zero (Covalently bound network)High (Free molecules can migrate)
Reprocessability Yes (Dynamic covalent bonds)No (Thermoplastic melting only)
Thermal Stability High (Stable up to ~200 °C)Low (EC volatilizes > 100 °C)

Conclusion

While the addition of Ethylene Carbonate offers a straightforward method to boost the room-temperature ionic conductivity of polymer electrolytes by expanding free volume, it fundamentally compromises the mechanical and electrochemical integrity of the solid state. Conversely, rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (BDC) represents a paradigm shift in materials engineering. By utilizing BDC to synthesize dynamic polyhydroxyurethane networks, researchers can achieve a true solid-state electrolyte that balances competitive ionic conductivity with superior mechanical robustness, zero leakage risk, and advanced reprocessability. For next-generation flexible and safe energy storage, BDC-derived architectures provide a far more sustainable and reliable trajectory.

References

  • Title: Polyhydroxyurethane and Poly(ethylene oxide) Multiblock Copolymer Networks: Crosslinking with Polysilsesquioxane, Reprocessing and Solid Polyelectrolyte Properties Source: MDPI (Polymers) URL: [Link]

  • Title: Plasticizers for Solid Polymer Electrolytes Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers Source: ACS Publications (Macromolecules) URL: [Link]

  • Title: Effect of Plasticizers on Ionic Association and Conductivity in the (PEO)9LiCF3SO3 System Source: ACS Publications (Macromolecules) URL: [Link]

Sources

Comparative

GC-MS Characterization and Mass Fragmentation Validation of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione: A Comparative Guide

Executive Summary As a Senior Application Scientist specializing in mass spectrometry and polymer characterization, I frequently evaluate next-generation monomers. The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in mass spectrometry and polymer characterization, I frequently evaluate next-generation monomers. The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly known as meso-erythritol dicarbonate (EDC) , is a highly reactive bis-cyclic carbonate pivotal for synthesizing solvent- and isocyanate-free polyhydroxyurethanes (PHUs)[1].

This guide provides an objective comparison of EDC’s GC-MS performance against traditional cyclic carbonates—Ethylene Carbonate (EC) and Propylene Carbonate (PC). By detailing the causality behind our instrumental parameters and establishing a self-validating analytical protocol, this document ensures high-fidelity mass fragmentation data while preventing common thermal degradation artifacts.

Comparative Performance Data: EDC vs. Standard Cyclic Carbonates

To contextualize the analytical behavior of EDC, it must be compared against EC and PC, which are industry-standard cyclic carbonates widely analyzed in battery electrolyte degradation studies[2]. EDC possesses two fused 1,3-dioxolane-2-one rings, drastically increasing its boiling point and altering its electron ionization (EI) fragmentation profile compared to mono-cyclic alternatives.

Table 1: GC-MS Parameters and Key Diagnostic Fragments
CompoundFormulaMW ( g/mol )Relative VolatilityMolecular Ion[M]⁺Base PeakKey Diagnostic Fragments (m/z)
Ethylene Carbonate (EC) C₃H₄O₃88.06High884488, 44, 43, 29
Propylene Carbonate (PC) C₄H₆O₃102.09Medium10243102, 87, 57, 43
meso-Erythritol Dicarbonate (EDC) C₆H₆O₆174.11Low (Elutes >250°C)174 (Weak)43174, 130, 87, 86, 43

Data Interpretation: While EC and PC yield relatively stable molecular ions, EDC exhibits a weak [M]⁺ signal at m/z 174 due to the high lability of the bis-carbonate structure under 70 eV electron bombardment.

Mechanistic Causality: Mass Fragmentation Pathway

Understanding the fragmentation logic is critical for distinguishing true structural fragments from thermal degradation artifacts. Cyclic carbonates characteristically undergo fragmentation via the loss of CO₂ (44 Da) under ionization conditions[3][4].

For EDC, the fragmentation is uniquely defined by two competing pathways:

  • Sequential Decarboxylation: The molecular ion (m/z 174) loses one CO₂ molecule to form an epoxide-carbonate intermediate (m/z 130), followed by a second CO₂ loss to yield a di-epoxide fragment (m/z 86).

  • Symmetric C-C Bond Cleavage: The central carbon-carbon bond connecting the two dioxolane rings cleaves, yielding two identical fragments at m/z 87. These fragments subsequently lose CO₂ to form the base peak at m/z 43 (epoxide radical cation).

Fragmentation Parent Molecular Ion [M]+ m/z 174 LossCO2_1 [M - CO2]+ m/z 130 Parent->LossCO2_1 -CO2 (44 Da) Cleavage Symmetric Cleavage m/z 87 Parent->Cleavage C-C Cleavage LossCO2_2 [M - 2CO2]+ m/z 86 LossCO2_1->LossCO2_2 -CO2 (44 Da) Epoxide Epoxide Fragment m/z 43 Cleavage->Epoxide -CO2 (44 Da)

Dominant EI mass fragmentation pathways of meso-erythritol dicarbonate.

Self-Validating Experimental Protocol

To ensure trustworthiness, every protocol must be a self-validating system. The highly reactive nature of EDC means it is susceptible to ring-opening if exposed to protic solvents or excessive residence times in the GC inlet[1]. The following protocol embeds internal controls to guarantee data integrity.

Reagent and Sample Preparation
  • Causality of Solvent Choice: Dissolve 1.0 mg of EDC in 1.0 mL of anhydrous dichloromethane (DCM). Do not use methanol or ethanol; protic solvents will induce transesterification of the dicarbonate in the heated GC inlet, leading to false degradation peaks.

  • Internal Standard (IS): Spike the sample with 10 µg/mL of deuterated propylene carbonate (d6-PC). The IS validates that any retention time shifts are due to column flow dynamics, not sample decomposition.

GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: A 5% phenyl-methylpolysiloxane stationary phase provides the exact mid-polarity needed to elute the highly polar EDC without the excessive peak tailing observed on PEG (Wax) columns.

  • Inlet Conditions: 250°C, Split ratio 10:1. Causality: EDC has a melting point of 168–170°C[1]. An inlet temperature of 250°C ensures instantaneous volatilization without crossing the thermal decomposition threshold (>280°C).

  • Oven Temperature Program: 80°C (hold 2 min) → Ramp at 15°C/min to 280°C (hold 5 min). Causality: A rapid ramp rate (15°C/min rather than the standard 10°C/min) minimizes the residence time of the dicarbonate on the column, preventing on-column thermal decarboxylation.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Scan range: m/z 35–400.

System Validation Workflow

Before acquiring sample data, the system must pass a procedural blank (pure DCM) to rule out siloxane column bleed (m/z 73, 207), which can interfere with the low-mass fragments of cyclic carbonates.

GCMS_Workflow Prep Sample Prep Anhydrous DCM + IS Inject GC Injection Split 10:1, 250°C Prep->Inject Separate Capillary Separation DB-5MS, 15°C/min Inject->Separate Ionize EI Ionization 70 eV, 230°C Separate->Ionize Detect Quadrupole MS Full Scan & SIM Ionize->Detect Validate Data Validation Blank & Isotope Check Detect->Validate

GC-MS self-validating workflow for cyclic carbonate characterization.

Conclusion

The GC-MS characterization of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione requires strict control over thermal parameters and solvent environments to prevent artifactual degradation. Compared to EC and PC, EDC requires higher elution temperatures and exhibits a highly specific fragmentation pattern dominated by symmetric cleavage (m/z 87) and sequential decarboxylation (m/z 130, 86). By adhering to this self-validating protocol, researchers can confidently quantify EDC purity and monitor its integration into advanced polymer networks.

References

  • [1] Schimpko, R., et al. "Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers." Macromolecules, 2017. URL:[Link]

  • [2] Hofmann, A., et al. "Propylene Carbonate-Based Electrolytes for Sodium Ion Cells: GC-MS Study of Degradation Products." Electrochimica Acta, 2022. URL:[Link]

  • [3] Koppenhoefer, B., et al. "Quantification of Carbonate by Gas Chromatography−Mass Spectrometry." Analytical Chemistry, 2010. URL:[Link]

  • [4] Mankar, S. V., et al. "Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers." RSC Advances, 2022. URL:[Link]

Sources

Validation

comparative study of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione with standard bis-cyclic carbonates

Comparative Guide: rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione vs. Standard Bis-Cyclic Carbonates in NIPU Synthesis Executive Brief The transition from toxic, isocyanate-based polyurethanes to Non-Isocyanate Polyuret...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione vs. Standard Bis-Cyclic Carbonates in NIPU Synthesis

Executive Brief

The transition from toxic, isocyanate-based polyurethanes to Non-Isocyanate Polyurethanes (NIPUs) has historically been bottlenecked by the sluggish aminolysis kinetics of standard 5-membered cyclic carbonates. However, the emergence of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione —commonly known as meso-erythritol bis-carbonate or erythritol dicarbonate (EDC)—has fundamentally shifted this paradigm. This guide provides a rigorous comparative analysis of EDC against standard bis-cyclic carbonates, detailing the mechanistic causality behind its superior reactivity, structural implications for polymer networks, and validated experimental workflows for catalyst-free melt-phase polyaddition.

Mechanistic Causality: The Inductive Advantage of EDC

Standard aliphatic or aromatic bis-cyclic carbonates (e.g., sebacic bis-carbonate or bisphenol A bis-carbonate) suffer from low electrophilicity at the carbonate carbonyl carbon. Consequently, their ring-opening reactions with amines require elevated temperatures (70–100 °C) and organocatalysts like triazabicyclodecene (TBD) or thiourea derivatives to achieve meaningful conversion rates [1], [2].

Conversely, EDC features a unique bicyclic structure derived from meso-erythritol. The direct linkage of the two 1,3-dioxolane-2-one rings places electronegative oxygen atoms in close proximity to the adjacent carbonate groups. This structural configuration exerts a profound electron-withdrawing inductive effect, significantly increasing the electrophilicity of the carbonyl carbons [3]. As a result, EDC undergoes rapid, catalyst-free aminolysis with primary alkylamines at room temperature—a reactivity profile unparalleled by standard 5-membered cyclic carbonates [4].

MechanisticPathway EDC rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione (Erythritol Dicarbonate) Inductive Strong Inductive Effect (Adjacent Oxygen Atoms) EDC->Inductive Std Standard Bis-Cyclic Carbonates (e.g., Sebacic, BPA-CC) NoInductive Aliphatic/Aromatic Spacers (Minimal Activation) Std->NoInductive CatFree Catalyst-Free Aminolysis (High Electrophilicity) Inductive->CatFree Enhances Reactivity CatReq Catalyst Required (Low Electrophilicity) NoInductive->CatReq Hinders Ring-Opening HighMw High Molar Mass NIPU (Melt-Phase Polyaddition) CatFree->HighMw Fast Kinetics LowMw Lower Molar Mass NIPU (Kinetic Limitations) CatReq->LowMw Side Reactions

Caption: Mechanistic divergence between EDC and standard bis-cyclic carbonates in NIPU synthesis.

Quantitative Performance Comparison

The kinetic advantages of EDC translate directly into superior polymer properties and more sustainable manufacturing metrics. Standard carbonates often stall at lower molecular weights (~20 kDa) due to competing side reactions during prolonged heating [2]. EDC's rapid step-growth polyaddition enables the formation of high molar mass linear polyhydroxyurethanes (PHUs) that rival conventional thermoplastics [4].

ParameterErythritol Dicarbonate (EDC)Standard Bis-Cyclic Carbonates (e.g., Sebacic CC)
Reactivity (Aminolysis) Extremely High (Inductive activation)Low to Moderate
Catalyst Requirement None (Catalyst-free at RT) Required (e.g., TBD, Thiourea) [1]
Reaction Temperature 25 °C – 60 °C (Melt-phase) [4]70 °C – 100 °C (Solvent often needed) [2]
Polymer Molar Mass ( Mw​ ) High (Competitive with standard PUs) [4]Typically lower (~20-22 kDa) [2]
Polymer Microstructure Highly ordered hydrogen-bond network [3]Less ordered, highly dependent on spacer
Feedstock Origin 100% Bio-based (meso-erythritol) Often petroleum-based or mixed

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to verify intermediate success before proceeding.

Workflow Prep 1. Monomer Prep Equimolar EDC & Diamine Mix 2. Melt Mixing No Solvent/Catalyst Prep->Mix React 3. Polyaddition Exothermic (25-60°C) Mix->React Inert Atm Cure 4. Curing Network Formation React->Cure Chain Ext Analyze 5. Validation FTIR & GPC Cure->Analyze QA/QC

Caption: Experimental workflow for catalyst-free melt-phase polyaddition of EDC.

Protocol A: Catalyst-Free Melt-Phase Polyaddition of EDC (Target Workflow)
  • Stoichiometric Preparation: Weigh EDC and the target diamine (e.g., 1,12-diaminododecane) to an exact 1:1 molar ratio. Causality: Precise stoichiometry is critical in step-growth polymerization to achieve high molecular weights. Any deviation caps the maximum achievable chain length.

  • Melt Mixing: Transfer the monomers into a reactor equipped with a mechanical stirrer under an argon atmosphere. Heat gently to 40 °C to initiate melting if solid diamines are used.

  • Polyaddition: Allow the mixture to react. The reaction is highly exothermic. Monitor the temperature carefully; external cooling may be required to maintain the temperature below 60 °C to prevent unwanted side reactions.

  • Self-Validation Checkpoint (FTIR): Extract a micro-aliquot and analyze via ATR-FTIR. The successful ring-opening is confirmed by the complete disappearance of the cyclic carbonate carbonyl stretching band at ~1800 cm⁻¹ and the appearance of the urethane carbonyl band at ~1700 cm⁻¹ [3].

  • Curing: Once the FTIR confirms >95% conversion, cure the resulting polymer in a vacuum oven at 60 °C for 4 hours to remove any trapped gases and finalize network formation.

Protocol B: Aminolysis of Standard Bis-Cyclic Carbonates (Comparative Baseline)
  • Catalyst Integration: Dissolve the standard bis-cyclic carbonate (e.g., sebacic bis-carbonate) in a minimal amount of solvent (e.g., methanol or DMF) to facilitate hydrogen bonding and lower viscosity [2]. Add 5 mol% of TBD (triazabicyclodecene) as a catalyst .

  • Amine Addition: Add the diamine in a 1:1 molar ratio.

  • Thermal Activation: Heat the reaction mixture to 75–100 °C under reflux for 2 to 6 hours. Causality: The lower electrophilicity of standard carbonates necessitates thermal and catalytic activation to overcome the high activation energy barrier of the ring-opening step [1].

  • Precipitation and Recovery: Precipitate the resulting NIPU in an excess of cold water or ether to remove the catalyst and unreacted monomers.

Structural & Thermal Implications for NIPUs

The incorporation of EDC into the polymer backbone does more than just accelerate synthesis. The rigid, stereospecific nature of the erythritol core heavily influences the microphase separation of the resulting NIPUs.

When EDC reacts with long-chain diamines (like 1,12-diaminododecane), it forms highly ordered hard segments. Wide-Angle X-ray Diffraction (WAXD) and FTIR studies confirm that these EDC-derived segments form a dense, highly ordered network of hydrogen bonds [3]. This structural regularity yields NIPUs with superior mechanical strength and distinct crystalline domains, allowing tuning of properties from hard thermoplastics to soft elastomers simply by varying the diamine chain length [4]. Standard aliphatic carbonates, lacking this rigid bicyclic core, typically produce more amorphous networks with lower glass transition temperatures ( Tg​ ) and reduced tensile strength.

References

  • [4] Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers. Macromolecules - ACS Publications. 4

  • [3] Structurally Ordered NIPUs via Catalyst-Free Synthesis with Hard Segments Based on Erythritol and a Long-Chain Diamine. MDPI. 3

  • Facile and Sustainable Synthesis of Erythritol bis(carbonate), a Valuable Monomer for Non-Isocyanate Polyurethanes (NIPUs). Scientific Reports / ResearchGate.

  • [1] Non-isocyanate polyurethanes synthesized from terpenes using thiourea organocatalysis and thiol-ene-chemistry. PMC - National Institutes of Health.1

  • [2] Sustainability of Nonisocyanate Polyurethanes (NIPUs). MDPI. 2

Sources

Comparative

Validating Molecular Weight in High-Performance Non-Isocyanate Polyurethanes (NIPUs) Synthesized from meso-Erythritol Dicarbonate: A Comparative Guide

The transition from toxic, phosgene-derived isocyanates to sustainable Non-Isocyanate Polyurethanes (NIPUs) is one of the most critical imperatives in modern polymer science [1]. Traditionally, NIPUs—synthesized via the...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from toxic, phosgene-derived isocyanates to sustainable Non-Isocyanate Polyurethanes (NIPUs) is one of the most critical imperatives in modern polymer science [1]. Traditionally, NIPUs—synthesized via the polyaddition of cyclic carbonates and polyamines to form polyhydroxyurethanes (PHUs)—have struggled to compete with conventional polyurethanes due to lower achievable molecular weights (MW).

However, the utilization of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly known as meso-erythritol dicarbonate (EDC) or butadiene dicarbonate (BDC), has revolutionized this landscape [2]. This guide objectively compares the performance of EDC-derived NIPUs against alternative monomers and provides a self-validating, field-proven protocol for accurately synthesizing and determining their molecular weights.

The Mechanistic Advantage: Why EDC Outperforms Standard Carbonates

To understand why EDC yields superior molecular weights, we must examine the causality at the molecular level. Standard 5-membered cyclic carbonates (such as those derived from glycerol or bisphenol-A) exhibit relatively low electrophilicity at the carbonate carbonyl carbon. This necessitates the use of catalysts (e.g., TBD or DBU) and elevated temperatures to drive aminolysis, which inadvertently promotes chain-terminating side reactions like urea formation or cyclic carbamate formation.

The EDC Inductive Effect: EDC is optically inactive and features two adjacent 5-membered cyclic carbonate rings. These adjacent rings exert a strong electron-withdrawing inductive effect on one another. This significantly increases the electrophilicity of the carbonyl carbons, drastically lowering the activation energy required for nucleophilic attack by primary amines [1].

Causality in Action: Because of this heightened reactivity, EDC undergoes rapid polyaddition with diamines (e.g., 1,12-diaminododecane or PEG-diamines) even in the melt phase without the need for a catalyst[3]. By eliminating the catalyst and lowering the thermal threshold, side reactions are suppressed, allowing the step-growth polymerization to achieve high conversions and, consequently, a much higher molecular weight.

G M1 meso-Erythritol Dicarbonate (EDC) rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione P1 Catalyst-Free Aminolysis (High Reactivity via Inductive Effect) M1->P1 M2 Standard Cyclic Carbonates (e.g., Diglycerol Carbonate) P2 Catalyzed Aminolysis (Lower Reactivity, Promotes Side Reactions) M2->P2 O1 High Molecular Weight NIPU (Mn > 30 kDa) P1->O1 O2 Low/Medium MW NIPU (Mn < 15 kDa) P2->O2

Figure 1: Kinetic and mechanistic pathways comparing EDC to standard cyclic carbonates in NIPU synthesis.

Comparative Performance Data

The table below summarizes the quantitative differences in molecular weight achievement between EDC-based NIPUs, standard cyclic carbonate NIPUs, and traditional isocyanate-based polyurethanes.

Polymer SystemMonomer SourceTypical Mn (kDa)Dispersity (Đ)Synthesis ConditionsCatalyst Required?
High-Performance NIPU meso-Erythritol Dicarbonate (EDC)20 - 35 1.8 - 2.5Melt-phase, 90°CNo
Standard NIPU Diglycerol Dicarbonate8 - 152.0 - 3.0Solution (DMF), 80°CYes (e.g., TBD)
Conventional PU MDI / TDI (Isocyanates)50 - 100+1.5 - 2.0Solution/Bulk, 60°CYes (e.g., DBTDL)

Validating NIPU Molecular Weight: A Self-Validating System

A major pitfall in NIPU research is the mischaracterization of molecular weight. The aminolysis of cyclic carbonates generates pendant hydroxyl groups along the polymer backbone (forming polyhydroxyurethanes). These hydroxyl groups form extensive intra- and intermolecular hydrogen bonds.

If analyzed using standard Gel Permeation Chromatography (GPC/SEC) with conventional solvents like THF, these hydrogen bonds cause the polymer chains to aggregate. This aggregation artificially inflates the hydrodynamic volume, leading to falsely high apparent molecular weights, or causes the polymer to adsorb onto the stationary phase, clogging the column.

The Solution: To establish a self-validating system, we must use a dual-method approach:

  • SEC/GPC with Chaotropic Disruption: Utilizing a polar aprotic solvent (DMF or DMAc) spiked with a chaotropic salt (0.05 M LiBr) to completely disrupt hydrogen bonding, ensuring the polymer adopts a true random coil conformation.

  • Orthogonal Corroboration via NMR: Using quantitative ¹H-NMR end-group analysis to calculate the absolute Number-Average Molecular Weight (Mn), serving as an internal control against the relative values obtained from SEC (which are calibrated against PMMA standards).

G S1 Synthesized EDC-NIPU (High H-Bonding) A1 SEC/GPC Analysis (DMF + 0.05M LiBr) S1->A1 Disruption of Aggregation A2 1H-NMR Spectroscopy (End-Group Analysis in DMSO-d6) S1->A2 Structural Elucidation V1 Relative MW (vs. PMMA Standards) A1->V1 V2 Absolute Number-Average MW (Mn) A2->V2 C1 Data Reconciliation (Self-Validating System) V1->C1 V2->C1

Figure 2: Self-validating analytical workflow for accurate NIPU molecular weight determination.

Step-by-Step Experimental Protocols

Protocol A: Catalyst-Free Melt-Phase Synthesis of EDC-NIPU

Objective: Synthesize a high-MW linear NIPU while preventing urea side-reactions.

  • Preparation: Dry meso-erythritol dicarbonate (EDC) and the chosen diamine (e.g., 1,12-diaminododecane) under vacuum at 40°C for 12 hours to remove trace moisture.

  • Stoichiometry: Weigh EDC and the diamine into a flame-dried Schlenk flask at a strict 1.00 : 1.00 molar ratio. Causality: Step-growth polymerization requires perfect stoichiometric balance to achieve high MW according to Carothers' equation.

  • Melt-Phase Polyaddition: Purge the flask with Argon. Heat the mixture to 90°C using an oil bath under continuous mechanical stirring. The mixture will transition into a homogeneous melt.

  • Reaction Progression: Maintain the reaction at 90°C for 4–6 hours. As the polymer chains grow, the melt viscosity will increase significantly. No catalyst is added.

  • Termination & Purification: Cool the highly viscous melt to room temperature. Dissolve the crude polymer in a minimum amount of DMF, then precipitate it dropwise into an excess of cold diethyl ether. Filter and dry the resulting NIPU under vacuum at 60°C to a constant weight.

Protocol B: SEC/GPC Preparation and Execution

Objective: Determine the relative Mn, Mw, and Dispersity (Đ) without aggregation artifacts.

  • Solvent Preparation: Prepare the mobile phase using HPLC-grade N,N-Dimethylformamide (DMF) containing 0.05 M Lithium Bromide (LiBr). Filter the eluent through a 0.2 µm regenerated cellulose membrane and degas via ultrasonication.

  • Sample Dissolution: Dissolve 3.0 mg of the purified NIPU in 1.0 mL of the DMF/LiBr eluent. Allow it to shake gently at room temperature for 12 hours to ensure complete dissolution and disruption of hydrogen bonds.

  • Filtration: Filter the sample solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial.

  • Execution: Run the sample on a GPC system equipped with a Refractive Index (RI) detector at a flow rate of 1.0 mL/min at 50°C. Calculate the molecular weight against a calibration curve generated from narrow-dispersity Poly(methyl methacrylate) (PMMA) standards.

Protocol C: ¹H-NMR End-Group Analysis

Objective: Calculate absolute Mn to validate SEC results.

  • Sample Preparation: Dissolve 15 mg of the NIPU in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is highly polar and effectively solvates the PHU backbone while shifting the hydroxyl proton signals away from the aliphatic backbone signals.

  • Acquisition: Acquire a quantitative ¹H-NMR spectrum (minimum 128 scans, relaxation delay D1 ≥ 10 seconds to ensure complete relaxation of all spins).

  • Integration & Calculation:

    • Identify and integrate the signal corresponding to the methylene protons adjacent to the urethane linkage in the polymer backbone (typically around δ 2.9 - 3.1 ppm).

    • Identify and integrate the signals corresponding to the unreacted end-groups (e.g., the terminal cyclic carbonate protons at δ 4.4 - 5.2 ppm or terminal amine methylene protons).

    • Use the ratio of the backbone integral to the end-group integral to calculate the degree of polymerization (DP), and multiply by the repeating unit mass to find the absolute Mn.

Conclusion

Validating the molecular weight of NIPUs requires an intimate understanding of the polymer's chemical environment. By leveraging the highly reactive meso-erythritol dicarbonate (EDC), researchers can bypass the catalytic requirements that traditionally stunt NIPU chain growth. Furthermore, by employing a self-validating analytical approach—pairing chaotrope-modified SEC with quantitative NMR—scientists can confidently report high-fidelity molecular weight data, accelerating the commercial viability of these sustainable materials.

References

  • Mülhaupt, R., et al. (2017). "Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers." Macromolecules, 50(6), 2296–2303. URL:[Link]

  • Mülhaupt, R., et al. (2019). "Facile and Sustainable Synthesis of Erythritol bis(carbonate), a Valuable Monomer for Non-Isocyanate Polyurethanes (NIPUs)." Scientific Reports, 9, 9858. URL:[Link]

  • Parzuchowski, P. G., et al. (2025). "Structurally Ordered NIPUs via Catalyst-Free Synthesis with Hard Segments Based on Erythritol and a Long-Chain Diamine." Molecules, 30(2), 291. URL:[Link]

Validation

spectroscopic validation of rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione ring-opening kinetics

As a Senior Application Scientist specializing in polymer characterization and reaction engineering, I frequently encounter the analytical bottleneck of capturing rapid, multiphasic reaction kinetics. The synthesis of no...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in polymer characterization and reaction engineering, I frequently encounter the analytical bottleneck of capturing rapid, multiphasic reaction kinetics. The synthesis of non-isocyanate polyurethanes (NIPUs) via the aminolysis of bicyclic carbonates is a prime example.

Specifically, the monomer rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione**—commonly known as meso-erythritol dicarbonate (EDC) or butadiene dicarbonate (BDC)—presents a unique kinetic profile. Because of its specific stereochemistry, the vicinal cyclic carbonate rings exert a strong mutual electron-withdrawing activation. This results in a biphasic kinetic pathway where the first ring-opening reaction ( k1​ ) is exceptionally fast—up to 104 times faster than standard ester aminolysis—while the second ring-opening ( k2​ ) is significantly slower due to the loss of this mutual activation and increased steric hindrance[1].

To accurately model this reaction, researchers must select analytical products capable of capturing transient intermediates without disrupting the reaction equilibrium. This guide objectively compares the performance of in situ spectroscopic tools against traditional offline alternatives for validating EDC ring-opening kinetics, providing a self-validating experimental framework for your next NIPU campaign.

Mechanistic Context: The Biphasic Challenge

Before selecting an analytical modality, we must understand the causality behind the kinetic behavior. BDC reacts with primary alkylamines at room temperature even in the absence of catalysts[2]. When a primary amine attacks the first cyclic carbonate of EDC, the rapid nucleophilic acyl substitution forms a mono-ring-opened intermediate. The subsequent attack on the remaining cyclic carbonate is the rate-limiting step.

ReactionPathway EDC rel-(4R,4'S)-Bis-carbonate (EDC) Intermediate Mono-Ring-Opened Intermediate EDC->Intermediate k1 (Fast) Mutual Activation Amine Primary Amine Amine->Intermediate Nucleophilic Attack Product Polyhydroxyurethane (PHU) Amine->Product 2nd Eq. Amine Intermediate->Product k2 (Slow) Loss of Activation

Kinetic pathway of EDC aminolysis highlighting the biphasic ring-opening rate constants.

If your analytical technique suffers from sampling delays (e.g., manual aliquoting), you will entirely miss the k1​ phase, leading to flawed rate constant calculations and poorly optimized polymer molecular weights.

Objective Comparison of Analytical Modalities

To validate these kinetics, we compare three primary analytical approaches: In Situ ATR-FTIR (e.g., Mettler Toledo ReactIR), Offline ¹H NMR Spectroscopy , and In Situ Raman Spectroscopy .

In situ ATR-FTIR instruments equipped with immersible diamond probes allow for the continuous monitoring of structural vibrations without sampling delays[3],[4]. Conversely, offline NMR provides unparalleled regioregularity data but fails to capture the rapid initial kinetics.

Quantitative Performance Comparison
Performance MetricIn Situ ATR-FTIR (ReactIR)Offline ¹H NMR SpectroscopyIn Situ Raman Spectroscopy
Temporal Resolution < 15 seconds (Continuous)5–15 minutes (Sampling delay)1–2 minutes
Kinetic Phase Capture Excellent for rapid k1​ phasePoor for k1​ , adequate for k2​ Good, but integration is slower
Chemical Specificity High (Tracks C=O stretching)Very High (Regioisomer tracking)Moderate (Backbone vibrations)
Signal Interference Minimal (Solvent subtracted)Minimal (Requires deuterated solvent)High (Fluorescence from amines/PHUs)
Workflow Disruption None (Immersible probe)High (Requires quenching/aliquots)None (Non-contact or probe)
Primary Utility Continuous kinetic rate derivationEnd-point regioregularity analysisComplementary structural tracking

The Verdict: For kinetic rate derivation, In Situ ATR-FTIR is the superior product. The distinct shift from the cyclic carbonate carbonyl stretch (~1800 cm⁻¹) to the urethane carbonyl stretch (~1710 cm⁻¹) provides a highly resolved, quantifiable data stream. Offline NMR should be reserved as an orthogonal end-point validation tool to determine the ratio of primary vs. secondary hydroxyl groups formed during the reaction[1].

Self-Validating Experimental Protocol: In Situ ATR-FTIR

To ensure scientific integrity, a kinetic protocol must be a self-validating system. The following step-by-step methodology utilizes an in situ ATR-FTIR probe to monitor EDC aminolysis, incorporating baseline checks to rule out ambient moisture hydrolysis.

Workflow Prep System Purge & Background Probe ATR-FTIR Probe Insertion Prep->Probe Reactant EDC Equilibration (1800 cm⁻¹) Probe->Reactant Inject Amine Injection (t = 0) Reactant->Inject Monitor Real-Time Profiling (1710 cm⁻¹) Inject->Monitor

Self-validating in situ spectroscopic workflow for capturing rapid initial ring-opening kinetics.

Step-by-Step Methodology
  • System Preparation & Backgrounding:

    • Action: Purge a jacketed reaction vessel with dry Nitrogen or Argon. Insert the ATR-FTIR diamond probe (e.g., DiComp optical range 4000–800 cm⁻¹)[4]. Add anhydrous DMSO or DMF.

    • Causality: Amines are highly hygroscopic, and trace water can induce side reactions. Collecting a solvent background spectrum ensures that only transient monomer/polymer species are integrated.

  • Monomer Equilibration (The Stability Check):

    • Action: Add EDC (1.0 equiv) to the solvent. Stir at a constant temperature (e.g., 25 °C). Monitor the system for 15 minutes.

    • Causality: This is a critical self-validation step. You must observe a stable, flat-lined absorbance peak at ~1800 cm⁻¹ (cyclic carbonate C=O stretch). If this peak decays before amine addition, your solvent is wet, and the monomer is hydrolyzing.

  • Initiation ( t=0 ):

    • Action: Inject the primary amine (e.g., hexylamine, 2.0 equiv) rapidly into the vortex of the stirring solution.

    • Causality: Rapid injection ensures the system is not mass-transfer limited, allowing the ATR-FTIR to capture the true chemical kinetics of the highly reactive k1​ phase.

  • Real-Time Data Acquisition:

    • Action: Record spectra at 15-second to 1-minute intervals[3]. Track the first-order decay of the 1800 cm⁻¹ band and the concurrent growth of the ~1710 cm⁻¹ band (urethane C=O stretch).

    • Causality: The continuous data stream allows for the mathematical deconvolution of k1​ and k2​ using standard kinetic modeling software, proving that the first ring opens orders of magnitude faster than the second[1].

  • Orthogonal End-Point Validation:

    • Action: After the 1800 cm⁻¹ peak completely plateaus (indicating full conversion), extract a 0.5 mL aliquot, quench it, and analyze via offline ¹H NMR.

    • Causality: While FTIR proves when the reaction finished, NMR proves what was made, confirming the stereochemistry-dependent ratio of secondary to primary hydroxyls in the final PHU architecture[1],[5].

By combining the high temporal resolution of in situ FTIR with the structural confirmation of offline NMR, researchers can confidently map the complex ring-opening kinetics of advanced bio-based monomers like EDC.

References

  • Sequence-Controlled Polyhydroxyurethanes with Tunable Regioregularity Obtained from Sugar-Based Vicinal Bis-cyclic Carbonates | Macromolecules - ACS Public
  • Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers | Macromolecules - ACS Public
  • Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes | Macromolecules - ACS Public
  • Emerging Trends in Nonisocyanate Polyurethane Foams: A Review - ResearchG
  • Reprocessing of Covalent Adaptable Polyamide Networks through Internal Catalysis and Ring-Size Effects | Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione proper disposal procedures

The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly known as meso-erythritol dicarbonate (EDC), represents a fascinating paradox in modern chemical engineering. While it is celebrated as a highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione , commonly known as meso-erythritol dicarbonate (EDC), represents a fascinating paradox in modern chemical engineering. While it is celebrated as a highly reactive, "green" building block for synthesizing non-isocyanate polyurethanes (NIPUs) without the use of toxic phosgene or isocyanates [1], the monomer itself poses severe acute toxicity and carcinogenic risks.

For researchers and drug development professionals handling EDC, standard disposal methods are insufficient. Because EDC features two highly strained cyclic carbonate rings, it is exquisitely sensitive to nucleophilic attack. We can leverage this exact mechanistic property to chemically neutralize the compound prior to disposal, ensuring laboratory safety and environmental compliance.

This guide provides the authoritative operational protocols for the handling, chemical quenching, and logistical disposal of EDC.

Part 1: Hazard Profile & Physicochemical Causality

To design an effective disposal protocol, we must first understand the quantitative hazards and chemical reactivity of EDC. The compound is a solid at room temperature, making aerosolization (dust generation) the primary vector for acute inhalation toxicity.

Table 1: EDC Quantitative Hazard Profile & Operational Implications

Property / HazardQuantitative Value / GHS CodeOperational & Disposal Implication
CAS Number 24690-44-6Primary identifier required for all hazardous waste manifesting.
Physical State Solid (Powder), Density ~1.61 g/cm³Highly prone to aerosolization. Never sweep dry spills. Must use wet-wipe methods or HEPA vacuums.
Acute Toxicity H330 (Fatal inhaled), H301 (Oral)Mandates handling inside a Class II Type B2 Biosafety Cabinet or dedicated fume hood.
Carcinogenicity H350 (May cause cancer)Requires secondary containment (double-bagging) and final destruction via high-temperature incineration.
Chemical Reactivity Rapid aminolysis at 25°CIncompatible with amines during storage. However, this reactivity enables our chemical quenching disposal route.

Part 2: Chemical Quenching & Disposal Workflows

Disposing of highly concentrated EDC solutions directly into organic waste carboys introduces severe toxicity risks to downstream waste handlers. Instead, the preferred methodology is In-Situ Chemical Quenching .

The Causality of Quenching: EDC polymerizes with diamines to form polyhydroxyurethanes because the electrophilic carbon of the cyclic carbonate ring is rapidly attacked by primary amines [1]. By intentionally flooding waste EDC with a cheap, mono-functional amine (such as ethanolamine), we force a ring-opening aminolysis reaction. This converts the highly toxic, reactive dicarbonate into a stable, non-hazardous hydroxyurethane derivative, permanently neutralizing the threat.

EDC_Workflow Start Waste EDC Generated Check Assess Waste State Start->Check Solid Solid Powder Check->Solid Dry Liquid Organic Solution Check->Liquid Dissolved PackSolid Double-bag in HDPE Containers Solid->PackSolid Quench Chemical Quenching (Aminolysis) Liquid->Quench >5% Conc. PackLiquid Halogen-Free Organic Waste Liquid->PackLiquid Trace Quench->PackLiquid Label Label: Toxic (Class 6.1) & Carcinogenic PackSolid->Label PackLiquid->Label Incinerate High-Temp Incineration Label->Incinerate

Fig 1: Operational decision tree for the safe disposal and chemical quenching of EDC waste.

Part 3: Step-by-Step Execution Methodologies

Protocol A: Self-Validating Chemical Quenching of EDC Solutions

Use this protocol for reaction mother liquors, failed syntheses, or expired EDC stock solutions.

  • Preparation & Containment: Transfer the EDC solution (typically dissolved in DMSO, DMF, or THF) into a round-bottom flask equipped with a magnetic stir bar inside a certified fume hood.

  • Reagent Calculation: Calculate the molar amount of EDC present in the waste. You will need a 2.5x molar excess of ethanolamine (or aqueous ammonia) relative to the cyclic carbonate groups to ensure complete neutralization.

  • Controlled Aminolysis: Place the flask in a room-temperature water bath (the ring-opening reaction is exothermic). Add the ethanolamine dropwise over 10 minutes while stirring vigorously.

  • Incubation: Allow the mixture to stir at room temperature for 2 to 3 hours. The cyclic carbonate rings will fully open, yielding a stable hydroxyurethane mixture.

  • System Validation (Crucial Step): To validate that the toxicity hazard has been neutralized, take a 1 mL aliquot, evaporate the solvent, and perform an FTIR scan. Look for the disappearance of the strong cyclic carbonate C=O stretching band at ~1790 cm⁻¹ and the appearance of a broad urethane C=O band at ~1700 cm⁻¹.

  • Final Disposal: Once validated, the quenched solution is no longer acutely toxic (Class 6.1) and can be safely poured into standard halogen-free organic waste carboys for routine incineration.

Protocol B: Solid Waste Containment and Spill Recovery

Use this protocol for expired solid EDC powder, contaminated weighing paper, or accidental benchtop spills.

  • PPE Escalation: Before addressing solid EDC, operators must don a properly fitted N95 or P100 particulate respirator (due to the H330 Fatal if Inhaled hazard), double nitrile gloves, and a disposable Tyvek sleeve/apron [2].

  • Spill Suppression (No Sweeping): If EDC powder is spilled, do not use a brush or broom. Lightly mist the powder with a compatible solvent (like ethanol or water) to bind the dust and prevent aerosolization.

  • Collection: Wipe up the dampened powder using absorbent laboratory pads.

  • Secondary Containment: Place all contaminated pads, empty EDC vials, and weighing boats into a 4-mil thick polyethylene primary bag and seal it. Place this bag inside a rigid, leak-proof High-Density Polyethylene (HDPE) waste bucket.

  • Manifesting: Label the bucket explicitly with GHS pictograms for Acute Toxicity (Skull and Crossbones) and Health Hazard (Carcinogen) . Manifest the container for EPA-approved high-temperature incineration (minimum 1000°C with residence time >2 seconds) to ensure complete thermal destruction of the cyclic carbonate structure.

References

  • Schmidt, S., Gatti, F. J., Luitz, M., & Mülhaupt, R. (2017). "Erythritol Dicarbonate as Intermediate for Solvent- and Isocyanate-Free Tailoring of Bio-Based Polyhydroxyurethane Thermoplastics and Thermoplastic Elastomers." Macromolecules, 50(6), 2296–2303. Available at:[Link]

Handling

Personal protective equipment for handling rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

Advanced Safety and Operational Guide for Handling Erythritol Dicarbonate (EDC) Executive Summary rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione, commonly identified as Erythritol dicarbonate (EDC), is a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling Erythritol Dicarbonate (EDC)

Executive Summary rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione, commonly identified as Erythritol dicarbonate (EDC), is a highly reactive bis-cyclic carbonate. It has emerged as a critical intermediate for the solvent-free and isocyanate-free synthesis of bio-based polyhydroxyurethane (PHU) thermoplastics and non-isocyanate polyurethanes (NIPUs)[1][2]. While EDC successfully eliminates the severe respiratory sensitization hazards associated with traditional isocyanates, it possesses its own acute toxicity profile[3]. This guide provides researchers and drug development professionals with the mechanistic reasoning behind Personal Protective Equipment (PPE) selection and step-by-step operational protocols to ensure uncompromising laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical behavior of EDC. The molecule features two highly strained cyclic carbonate rings. In polymer synthesis, these rings undergo rapid, catalyst-free aminolysis with primary amines at room temperature to form urethane linkages[2][4].

Causality of Toxicity: This exact electrophilic reactivity makes EDC exceptionally hazardous to biological tissues. Upon contact with skin, eyes, or the respiratory tract, the cyclic carbonates can covalently bind to nucleophilic residues (e.g., lysine amines) on biological proteins. This irreversible cross-linking mechanism is responsible for its classification as a severe irritant, potential mutagen, and acute toxicant[3][5].

Table 1: Quantitative Physical and Hazard Data for EDC

Property / MetricValue / Classification
CAS Number 24690-44-6[3]
Molecular Weight 174.11 g/mol [3]
Physical State Solid (Particulate/Powder)[3]
Boiling Point 535.6 ± 50.0 °C (Predicted)[3]
Storage Temperature 2 - 8 °C[3][5]
Hazard Classification T+ (Very Toxic)[3]
Transport Code UN 2811 6.1/PG 2 (Toxic solid, organic, n.o.s.)[3]
Key GHS Codes P261, P284, P301+P316, P302+P352, P305[5]

Causality-Driven PPE Selection

Based on the physicochemical properties of EDC, standard laboratory PPE is insufficient. The following specialized equipment must be utilized to maintain a self-validating safety barrier:

  • Respiratory Protection: Because EDC is a solid powder with a vapor pressure near 0 Pa at 20°C[3], the primary inhalation risk is not vapor, but aerosolized reactive dust.

    • Requirement: Work must be conducted in a purged glovebox or a Class II Type B2 Biological Safety Cabinet. If a standard fume hood is used, operators must wear a NIOSH-approved full-face respirator equipped with P100/N100 particulate filters[5].

  • Dermal Protection (Hands & Body): The compound is acutely toxic in contact with skin (Risk Statement 24/25)[3].

    • Requirement: Double-gloving is mandatory. Use a heavy-duty nitrile or butyl rubber outer glove and a standard nitrile inner glove.

    • Causality: Solid particulates can cause invisible micro-abrasions in standard examination gloves; the dual layer ensures the barrier remains intact against electrophilic penetration. A disposable, impermeable Tyvek sleeve or lab coat must cover all exposed skin.

  • Ocular Protection: Risk Statement 41 indicates a risk of serious damage to eyes[3].

    • Requirement: Indirect-vented chemical splash goggles. Standard safety glasses are inadequate due to the risk of airborne dust settling on the ocular mucosa.

Step-by-Step Operational Workflows

Workflow 1: Safe Weighing and Transfer
  • Preparation: Verify that the fume hood face velocity is between 0.4 and 0.6 m/s. Ensure all specialized PPE is donned.

  • Static Mitigation: Because EDC is a fine powder, use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent electrostatic repulsion and aerosolization of the toxic dust.

  • Dispensing: Carefully open the refrigerated EDC container (stored at 2-8°C)[5] strictly inside the containment zone. Weigh the required mass.

  • Sealing: Transfer the EDC into a reaction flask equipped with a secure septum or ground-glass joint. Seal the vessel completely before removing it from the hood or glovebox.

Workflow 2: Aminolysis Reaction (NIPU Synthesis)
  • Solvation: In the sealed reaction vessel under an inert nitrogen or argon atmosphere, dissolve the EDC in an anhydrous solvent (e.g., DMSO)[6]. Alternatively, prepare the system for solvent-free reactive extrusion (REx)[1].

  • Reagent Addition: Introduce the diamine (e.g., diamino-PEG, diamino-PPO, or 1,12-diaminododecane) via a syringe through the septum to prevent environmental exposure[4].

  • Reaction Monitoring: Allow the mixture to react. The aminolysis of cyclic carbonates is exothermic; monitor the temperature closely, especially during scale-up, as no catalyst is required for primary amines[2].

Workflow 3: Decontamination and Waste Disposal
  • Chemical Quenching: Do not wash EDC-contaminated glassware directly with water, as hydrolysis is slow. Instead, rinse all spatulas, boats, and reaction vessels with a 1M aqueous solution of ethanolamine or a similar inexpensive primary amine.

    • Causality: The amine will rapidly ring-open the residual EDC, converting the highly toxic electrophile into a benign, water-soluble hydroxyurethane derivative.

  • Waste Segregation: Collect all quenched washings and contaminated solid waste (gloves, wipes).

  • Labeling: Label the waste container explicitly with "UN 2811 Toxic solid, organic, n.o.s. (Erythritol dicarbonate)" and store it in a secondary containment tray until pickup by environmental health and safety (EHS)[3].

Process Visualization

G Storage Cold Storage (2-8°C) Sealed Container PPE Don Specialized PPE (N100, Double Nitrile, Goggles) Storage->PPE Pre-operation Weighing Weighing & Transfer (Negative Pressure/Anti-static) PPE->Weighing Verified Protection Reaction Aminolysis Reaction (NIPU Synthesis) Weighing->Reaction Controlled Transfer Decon Chemical Quenching (Aqueous Amine Wash) Weighing->Decon Contaminated Tools Reaction->Decon Post-synthesis Disposal Hazardous Waste (UN 2811 Protocol) Decon->Disposal Neutralized Waste

Workflow for the safe handling, synthesis, and decontamination of Erythritol dicarbonate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione
Reactant of Route 2
Reactant of Route 2
rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione
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